molecular formula C17H21FN6O B569308 Mivavotinib CAS No. 1312691-33-0

Mivavotinib

Cat. No.: B569308
CAS No.: 1312691-33-0
M. Wt: 344.4 g/mol
InChI Key: MJHOMTRKVMKCNE-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mivavotinib is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Upon administration, this compound may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Syk, a BCR-associated non-receptor tyrosine kinase that mediates diverse cellular responses, including proliferation, differentiation, and phagocytosis, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHOMTRKVMKCNE-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312691-33-0
Record name Mivavotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivavotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIVAVOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to CB-659 (Mivavotinib): A Dual SYK/FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of CB-659, also known as Mivavotinib and TAK-659. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental methodologies to support further investigation and application of this compound.

Molecular Structure and Chemical Properties

CB-659 is a potent, orally available, and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of CB-659 (this compound)

ParameterValue
Systematic Name 6-(((1R,2S)-2-aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Synonyms This compound, TAK-659
Molecular Formula C₁₇H₂₁FN₆O
Molecular Weight 344.39 g/mol
CAS Number 1312691-33-0
SMILES CN1C=C(C=N1)C2=C3C(CNC3=O)=C(C(=NC2=O)N[C@H]4CCCC[C@H]4N)F

Table 2: Physicochemical Properties of CB-659 (this compound)

PropertyValue
Appearance Solid powder
Solubility Soluble in DMSO
pKa Not available
LogP Not available
Melting Point Not available

Mechanism of Action and Biological Activity

CB-659 exerts its therapeutic effects through the dual inhibition of SYK and FLT3, two key kinases implicated in the pathogenesis of various hematological malignancies.[1]

  • SYK Inhibition: SYK is a critical component of the B-cell receptor (BCR) signaling pathway. Aberrant SYK activation is a hallmark of several B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL). By inhibiting SYK, CB-659 disrupts BCR signaling, leading to decreased proliferation and survival of malignant B-cells.[2]

  • FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. CB-659 effectively inhibits mutated and wild-type FLT3, thereby blocking downstream signaling pathways that promote leukemic cell growth and survival.[3]

The inhibitory activity of CB-659 against SYK and FLT3 is summarized in Table 3.

Table 3: In Vitro Inhibitory Activity of CB-659

TargetIC₅₀ (nM)
SYK3.2[1][2][4]
FLT34.6[1]

The biological effects of CB-659 have been demonstrated in various preclinical models, as detailed in Table 4.

Table 4: Preclinical Activity of CB-659

Cell Line/ModelAssay TypeKey Findings
DLBCL cell lines (OCI-Ly10, HBL-1, OCI-Ly19, WSU)Cell ProliferationEC₅₀ between 25 to 400 nM[2]
FLT3-ITD dependent AML cell lines (MV4-11, MOLM-13)Cell ViabilitySensitive to TAK-659[4]
LMP2A/MYC lymphoma cellsApoptosis AssayInduction of Casp3 activation[1]
Ramos cellsWestern BlotIncreased phospho-Syk (Tyr525, Tyr352) and phospho-ERK1/2[1]
DLBCL xenograft models (OCI-LY-10, HBL-1, PHTX-95L, OCI-LY-19, WSU)In Vivo EfficacyTumor growth inhibition at 60 mg/kg daily oral administration[2]
FLT3-dependent MV4-11 xenograft modelIn Vivo EfficacyTumor regression at 60 mg/kg daily[4]
LMP2A/MYC miceIn Vivo EfficacyAbrogation of splenomegaly and tumor development at 100 mg/kg/day p.o.[1]

Signaling Pathways

CB-659 modulates the B-cell receptor and FLT3 signaling pathways. The following diagrams illustrate the key components of these pathways and the point of intervention by CB-659.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR SYK SYK BCR->SYK Antigen Binding BTK BTK SYK->BTK CB659 CB-659 CB659->SYK Inhibition PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

B-Cell Receptor (BCR) Signaling Pathway Inhibition by CB-659.

FLT3_Signaling_Pathway cluster_membrane_flt3 Cell Membrane cluster_cytoplasm_flt3 Cytoplasm FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 CB659_flt3 CB-659 CB659_flt3->FLT3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_flt3 Cell Proliferation & Survival ERK->Proliferation_flt3 AKT AKT PI3K->AKT AKT->Proliferation_flt3 STAT5->Proliferation_flt3

FLT3 Signaling Pathway Inhibition by CB-659.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of CB-659.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CB-659 against SYK and FLT3 kinases.

Materials:

  • Recombinant human SYK and FLT3 enzymes

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • CB-659 (serial dilutions)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of CB-659 in DMSO and then in assay buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and CB-659 (or DMSO vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each CB-659 concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of CB-659 on the viability of cancer cell lines.

Materials:

  • DLBCL or AML cell lines (e.g., OCI-Ly10, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CB-659 (serial dilutions)

  • 96-well clear-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader capable of absorbance measurement at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Treat the cells with serial dilutions of CB-659 (final DMSO concentration < 0.1%). Include a vehicle control (DMSO).

  • Incubate for an additional 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

Western Blot Analysis of Protein Phosphorylation

Objective: To evaluate the effect of CB-659 on the phosphorylation of SYK, FLT3, and downstream signaling proteins.

Materials:

  • Cancer cell lines (e.g., Ramos, Molm-14)

  • CB-659

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SYK, anti-SYK, anti-phospho-FLT3, anti-FLT3, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of CB-659 for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software.

In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy of CB-659 in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cancer cell lines (e.g., OCI-Ly10, MV4-11)

  • Matrigel (optional)

  • CB-659

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5-10 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer CB-659 (e.g., 60 mg/kg) or vehicle daily by oral gavage.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Pharmacokinetics

Pharmacokinetic studies in patients with advanced solid tumors or hematologic malignancies have shown that this compound is rapidly absorbed with a median Tmax of approximately 2-3 hours. The compound exhibits a half-life of about 20 hours.[5] Population pharmacokinetic modeling indicated that a two-compartment model with first-order linear elimination and a first-order absorption rate adequately describes its pharmacokinetic profile.[5]

Conclusion

CB-659 (this compound) is a promising dual SYK/FLT3 inhibitor with potent anti-tumor activity in preclinical models of B-cell malignancies and AML. Its well-defined mechanism of action and oral bioavailability make it an attractive candidate for further clinical development. This technical guide provides a comprehensive resource for researchers and drug developers interested in the continued investigation of CB-659.

References

The Role of Spleen Tyrosine Kinase (SYK) in Lymphoma Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spleen Tyrosine Kinase (SYK) has emerged as a critical mediator in the pathogenesis of various B-cell lymphomas. As a key component of the B-cell receptor (BCR) signaling pathway, SYK plays a pivotal role in the proliferation, survival, and differentiation of both healthy and malignant B-cells. Its aberrant activation is a hallmark of several lymphoma subtypes, making it a compelling therapeutic target. This technical guide provides an in-depth overview of SYK's function in lymphoma, detailing its signaling cascades, its role in different lymphoma histologies, and its validation as a therapeutic target through preclinical and clinical data. Furthermore, this guide offers detailed experimental protocols for studying SYK in a laboratory setting and visualizes key pathways and workflows to facilitate a comprehensive understanding of its role in lymphoma.

Introduction: SYK in B-Cell Biology and Malignancy

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that is essential for signal transduction downstream of various immunoreceptors, most notably the B-cell receptor (BCR). In normal B-cell development, SYK is indispensable for the transition from the pro-B to the pre-B cell stage and for the survival of mature B-cells. In the context of B-cell lymphomas, dysregulated BCR signaling, often characterized by constitutive SYK activation, provides malignant cells with crucial survival and proliferative advantages. This dependence on SYK-mediated signaling has positioned it as a prime target for therapeutic intervention in lymphomas such as Diffuse Large B-cell Lymphoma (DLBCL), Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Mantle Cell Lymphoma (MCL).

The SYK Signaling Pathway in Lymphoma

Upon antigen binding to the BCR, or through tonic (antigen-independent) signaling, a cascade of phosphorylation events is initiated. The SRC family kinase LYN phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR co-receptors, CD79A and CD79B[1][2]. This creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the plasma membrane and subsequent activation through phosphorylation at key tyrosine residues, such as Tyr525/526[1].

Activated SYK then propagates the signal downstream through several key pathways:

  • Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: SYK activation leads to the phosphorylation and activation of PI3K, which in turn activates AKT. The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. In lymphoma, this pathway promotes survival by inhibiting pro-apoptotic proteins.

  • Mammalian Target of Rapamycin (mTOR) Pathway: SYK can activate the mTOR signaling pathway, a master regulator of cell growth and proliferation, through both PI3K-dependent and -independent mechanisms.

  • Nuclear Factor-κB (NF-κB) Pathway: SYK signaling contributes to the activation of the NF-κB pathway, a critical transcription factor for the expression of pro-survival and anti-apoptotic genes in many B-cell malignancies.

The following diagram illustrates the central role of SYK in the BCR signaling cascade.

SYK_Signaling_Pathway cluster_effects Downstream Cellular Effects BCR BCR (B-Cell Receptor) LYN LYN (SRC Family Kinase) BCR->LYN Antigen Binding or Tonic Signaling CD79 CD79A/B (ITAMs) LYN->CD79 Phosphorylates ITAMs SYK SYK CD79->SYK Recruits pSYK p-SYK (Tyr525/526) SYK->pSYK Autophosphorylation PI3K PI3K pSYK->PI3K Activates NFkB NF-κB pSYK->NFkB Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation AKT->Proliferation Apoptosis Apoptosis Inhibition AKT->Apoptosis mTOR->Proliferation Survival Survival NFkB->Survival

Diagram 1: SYK Signaling Pathway in B-Cell Lymphoma.

Role of SYK in Specific Lymphoma Subtypes

SYK's contribution to pathogenesis varies among different B-cell lymphomas, often correlating with the importance of BCR signaling for the survival of the malignant clone.

Diffuse Large B-Cell Lymphoma (DLBCL)

DLBCL, the most common type of non-Hodgkin lymphoma, is a heterogeneous disease. The Activated B-Cell-like (ABC) subtype, in particular, is characterized by constitutive activation of the BCR and NF-κB pathways and demonstrates sensitivity to SYK inhibition. In contrast, the Germinal Center B-cell-like (GCB) subtype is more genetically diverse, with a subset also showing reliance on BCR signaling. Studies have shown that SYK is activated in a significant portion of primary DLBCL tissues, and its inhibition can induce cell cycle arrest and apoptosis in sensitive cell lines.

Chronic Lymphocytic Leukemia (CLL)

In CLL, SYK is overexpressed and constitutively phosphorylated, playing a crucial role in the survival and proliferation of the leukemic cells. The microenvironment, particularly signals from nurse-like cells, further enhances SYK activation. Inhibition of SYK in CLL cells has been shown to block BCR- and microenvironment-derived survival signals, inducing apoptosis and inhibiting chemokine secretion and migration.

Follicular Lymphoma (FL)

FL is an indolent lymphoma where SYK is often overexpressed. In FL cells, SYK has been implicated in the regulation of mTOR, promoting cell survival. Furthermore, SYK signaling contributes to the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF), suggesting a role in tumor invasion and angiogenesis.

Mantle Cell Lymphoma (MCL)

In MCL, the SYK gene can be amplified, leading to its overexpression. SYK inhibition in MCL cell lines has been shown to induce cell cycle arrest and apoptosis, highlighting its role as a potential therapeutic target in this aggressive lymphoma subtype.

SYK as a Therapeutic Target: Preclinical and Clinical Evidence

The critical role of SYK in lymphoma pathogenesis has led to the development of several small molecule inhibitors.

Preclinical Data: In Vitro Efficacy of SYK Inhibitors

A number of SYK inhibitors have demonstrated potent anti-lymphoma activity in preclinical studies. The tables below summarize the half-maximal inhibitory concentrations (IC50) of key SYK inhibitors in various lymphoma cell lines.

SYK InhibitorLymphoma SubtypeCell LineIC50 (µM)Reference
Fostamatinib (R406) DLBCL (GCB)OCI-Ly7~1.5[3]
DLBCL (GCB)OCI-Ly18~2.0[3]
DLBCL (ABC)OCI-Ly10~3.0[3]
DLBCL (GCB)SU-DHL-6< 3.5[3]
DLBCL (ABC)OCI-Ly3> 14[3]
Entospletinib (GS-9973) CLLPrimary CLL cells~0.05-0.5[4]
DLBCLVariesNot specified
PRT060318 DLBCL (GCB)OCI-Ly1< 3.5[3]
DLBCL (GCB)OCI-Ly7< 3.5[3]
DLBCL (GCB)OCI-Ly18< 3.5[3]
DLBCL (ABC)OCI-Ly10< 3.5[3]
DLBCL (ABC)OCI-Ly3> 14[3]
Clinical Trial Data: SYK Inhibitors in Lymphoma Patients

Clinical trials have evaluated the efficacy and safety of SYK inhibitors in patients with relapsed or refractory B-cell lymphomas. The results have been promising, particularly in certain subtypes.

SYK InhibitorClinical TrialLymphoma SubtypeNumber of PatientsObjective Response Rate (ORR)Reference
Fostamatinib Phase 1/2 (NCT00446095)DLBCL2322%[5][6]
FL2110%[5][6]
SLL/CLL1155%[5][6]
MCL911%[5][6]
Phase 2DLBCL683%[7][8]
Entospletinib Phase 2 (NCT01799889)DLBCL430%[9][10]
CLL4161%[11]
FL4117.1%[12]
MCL3817.9%[12]
MZL1711.8%[12]

Experimental Protocols for Studying SYK in Lymphoma

This section provides detailed methodologies for key experiments used to investigate the role of SYK in lymphoma.

Western Blotting for SYK and Phospho-SYK

This protocol is for the detection of total SYK and its activated (phosphorylated) form in lymphoma cell lysates.

Materials:

  • Lymphoma cell lines (e.g., OCI-Ly7 for GCB-DLBCL, OCI-Ly3 for ABC-DLBCL)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-SYK, Rabbit anti-phospho-SYK (Tyr525/526)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture lymphoma cells to the desired density. For inhibitor studies, treat cells with the SYK inhibitor or vehicle control for the specified time.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine protein concentration of the supernatant using the BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for Phospho-SYK in Lymphoma Tissue

This protocol is for the detection of activated SYK in formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue sections.

Materials:

  • FFPE lymphoma tissue sections (5 µm) on charged slides

  • Xylene and graded ethanol series

  • Antigen retrieval solution (Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: Rabbit anti-phospho-SYK (Tyr525/526)

  • Biotinylated secondary antibody and streptavidin-HRP complex (or polymer-based detection system)

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Wash slides with PBS.

  • Block non-specific antibody binding with blocking solution for 30 minutes.

  • Incubate with the primary anti-phospho-SYK antibody overnight at 4°C.

  • Wash slides with PBS.

  • Incubate with the biotinylated secondary antibody for 30 minutes.

  • Wash slides with PBS.

  • Incubate with the streptavidin-HRP complex for 30 minutes.

  • Wash slides with PBS.

  • Apply DAB solution and monitor for color development.

  • Rinse with water to stop the reaction.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of lymphoma cells as an indicator of cell viability following treatment with a SYK inhibitor.

Materials:

  • Lymphoma cell lines

  • 96-well cell culture plates

  • Complete culture medium

  • SYK inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed lymphoma cells into a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere or stabilize for 24 hours.

  • Prepare serial dilutions of the SYK inhibitor in culture medium.

  • Treat the cells with the different concentrations of the inhibitor and a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

SYK Knockdown using Lentiviral shRNA

This protocol describes a method for the stable knockdown of SYK expression in lymphoma cells using lentiviral-mediated delivery of short hairpin RNA (shRNA).

Materials:

  • Lymphoma cell line (e.g., Granta-519 for MCL)

  • Lentiviral particles containing shRNA targeting SYK and a non-targeting control

  • Polybrene

  • Complete culture medium

  • Puromycin (for selection)

Procedure:

  • Plate lymphoma cells in a 24-well plate.

  • Add Polybrene to the culture medium to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

  • Add the lentiviral particles (at a predetermined optimal multiplicity of infection) to the cells.

  • Incubate for 24-48 hours.

  • Replace the virus-containing medium with fresh medium.

  • After 24 hours, begin selection by adding puromycin to the culture medium at a predetermined concentration.

  • Maintain the cells under puromycin selection for several days until non-transduced cells are eliminated.

  • Expand the puromycin-resistant cells and confirm SYK knockdown by Western blotting or qRT-PCR.

The following diagram outlines the experimental workflow for evaluating a novel SYK inhibitor.

Experimental_Workflow start Novel SYK Inhibitor in_vitro In Vitro Studies start->in_vitro cell_lines Lymphoma Cell Lines (DLBCL, CLL, FL, MCL) in_vitro->cell_lines in_vivo In Vivo Studies in_vitro->in_vivo Promising Results western_blot Western Blot (p-SYK, p-AKT) cell_lines->western_blot Target Engagement viability_assay Cell Viability Assay (MTT/CellTiter-Glo) cell_lines->viability_assay Functional Effect knockdown SYK Knockdown (siRNA/shRNA) cell_lines->knockdown Target Validation xenograft Lymphoma Xenograft Mouse Model in_vivo->xenograft clinical_dev Clinical Development in_vivo->clinical_dev Favorable Profile efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Diagram 2: Experimental Workflow for SYK Inhibitor Evaluation.

Conclusion

Spleen Tyrosine Kinase is a central and validated therapeutic target in a multitude of B-cell lymphomas. Its integral role in the BCR signaling pathway, which is frequently hijacked by malignant B-cells for their survival and proliferation, provides a strong rationale for the continued development and clinical investigation of SYK inhibitors. While single-agent efficacy has been modest in some heavily pre-treated populations, the potential for combination therapies with other targeted agents or conventional chemotherapy holds significant promise. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to further elucidate the role of SYK in lymphoma pathogenesis and to advance the development of novel therapeutic strategies targeting this critical kinase.

References

An In-Depth Technical Guide to FMS-like Tyrosine Kinase 3 (FLT3) Mutations in AML

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene represent one of the most common and clinically significant genetic alterations in Acute Myeloid Leukemia (AML).[1][2][3] Found in approximately 30% of AML patients, these mutations are crucial drivers of leukemogenesis and have significant prognostic and therapeutic implications.[2][4] This guide provides a comprehensive technical overview of FLT3 mutations in AML, including their prevalence, prognostic significance, underlying molecular mechanisms, methods for detection, and the landscape of targeted therapies.

Types and Prevalence of FLT3 Mutations

FLT3 mutations are broadly categorized into two main types: internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD).[1][2]

  • FLT3-ITD: These mutations are in-frame duplications of a segment of the juxtamembrane domain-coding sequence.[5][6] They are the most prevalent type, occurring in approximately 20-30% of AML cases.[2][4]

  • FLT3-TKD: These are typically point mutations, most commonly affecting the D835 residue within the activation loop of the tyrosine kinase domain.[5][7][8][9] FLT3-TKD mutations are found in about 5-10% of AML patients.[2]

Mutation Type Subtype Prevalence in AML References
FLT3-ITD Internal Tandem Duplication20-30%[2][4]
FLT3-TKD Point mutations5-10%[2]
D835 mutations~7% of all AML[10]
D835YMost common TKD mutation[10]

Prognostic Significance

The presence of FLT3 mutations, particularly FLT3-ITD, is a significant prognostic indicator in AML.

Prognostic Factor Finding Associated FLT3 Mutation References
Overall Survival (OS) Inferior OSFLT3-ITD[1]
Relapse Risk Higher relapse ratesFLT3-ITD[1]
Allelic Ratio (AR) > 0.5 Associated with higher disease risk and unfavorable prognosisFLT3-ITD[1][11]
Co-mutation with NPM1 Favorable prognosis with low FLT3-ITD AR (<0.5)FLT3-ITD[1]
Prognostic Value Less clear, may depend on co-mutationsFLT3-TKD[1]

FLT3 Signaling Pathways in AML

Wild-type FLT3 is a receptor tyrosine kinase that plays a role in the normal development of hematopoietic stem and progenitor cells.[12] Upon binding its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling pathways. FLT3 mutations lead to ligand-independent constitutive activation of these pathways, promoting uncontrolled cell proliferation and survival.[12][13] The primary signaling cascades activated by mutant FLT3 include:

  • STAT5 Pathway: Constitutively activated by FLT3-ITD, leading to the expression of genes that promote cell survival and proliferation.[13]

  • RAS/MEK/ERK Pathway: Promotes cell cycle progression and proliferation.[13]

  • PI3K/AKT Pathway: Inhibits apoptosis and promotes cell survival.[13]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5->Proliferation STAT5->Survival Ligand FLT3 Ligand Ligand->FLT3 Activates Mutation Activating Mutation (ITD or TKD) Mutation->FLT3 Constitutively Activates

FLT3 Signaling Pathway in AML

Experimental Protocols for FLT3 Mutation Detection

Accurate and timely detection of FLT3 mutations is critical for risk stratification and treatment decisions in AML.[1][14] The two primary methods employed are PCR-based fragment analysis and Next-Generation Sequencing (NGS).

PCR-Based Fragment Analysis for FLT3-ITD

This method is considered the standard for rapid detection of FLT3-ITD mutations.[5]

Principle: PCR is used to amplify the juxtamembrane region of the FLT3 gene using fluorescently labeled primers.[15] The size of the PCR products is then determined by capillary electrophoresis. A wild-type allele will produce a fragment of a specific size, while an ITD mutation will result in a larger fragment.[5] The allelic ratio (AR) can be calculated by comparing the area under the curve of the mutant and wild-type peaks.[16][17][18]

Detailed Methodology:

  • DNA Extraction: Genomic DNA is extracted from bone marrow aspirate or peripheral blood samples.[19]

  • PCR Amplification:

    • A master mix containing DNA polymerase, dNTPs, buffer, and fluorescently labeled forward and reverse primers flanking the FLT3 juxtamembrane domain is prepared.

    • A typical PCR protocol involves an initial denaturation step (e.g., 95°C for 4 minutes), followed by 35-40 cycles of denaturation (95°C for 30 seconds), annealing (e.g., 62°C for 20 seconds), and extension (72°C for 30 seconds), with a final extension step (72°C for 15 minutes).[20]

  • Capillary Electrophoresis:

    • The PCR products are mixed with a size standard and denatured.

    • The fragments are separated by size using a genetic analyzer.[21]

  • Data Analysis:

    • The size and peak area of the fluorescently labeled fragments are analyzed using specialized software.

    • The presence of a peak larger than the wild-type peak indicates an ITD mutation.

    • The allelic ratio is calculated as: (Area under the mutant peak) / (Area under the wild-type peak).[17][18]

Next-Generation Sequencing (NGS) for FLT3 Mutations

NGS offers a comprehensive approach to detect both ITD and TKD mutations, as well as other co-occurring mutations in AML.

Principle: Targeted NGS panels are used to sequence the entire coding region or specific exons of the FLT3 gene, along with other relevant myeloid genes. This allows for the precise identification of the mutation type, size, and insertion site of ITDs, as well as the specific amino acid change in TKD mutations.

Detailed Methodology:

  • Library Preparation:

    • Genomic DNA is fragmented, and adapters are ligated to the ends of the fragments.

    • The FLT3 gene regions of interest are captured using specific probes (hybridization capture) or amplified using targeted primers (amplicon-based).

  • Sequencing: The prepared library is sequenced on an NGS platform, generating millions of short reads.

  • Bioinformatic Analysis:

    • The sequencing reads are aligned to the human reference genome.

    • Specialized algorithms are used to identify insertions, deletions, and single nucleotide variants within the FLT3 gene. Detecting large ITDs can be challenging for some standard NGS pipelines.[22]

    • The variant allele frequency (VAF), which is analogous to the allelic ratio, is calculated.

Clinical Workflow for FLT3 Mutation Testing

The National Comprehensive Cancer Network (NCCN) and the European LeukemiaNet (ELN) recommend FLT3 mutation testing for all newly diagnosed AML patients.[1][14]

Clinical_Workflow_FLT3_Testing Diagnosis Newly Diagnosed AML Sample Bone Marrow or Peripheral Blood Sample Diagnosis->Sample Testing FLT3 Mutation Testing (ITD and TKD) Sample->Testing Result FLT3 Mutation Status Testing->Result WildType FLT3 Wild-Type Result->WildType Negative Mutated FLT3 Mutated Result->Mutated Positive Risk Risk Stratification (ELN Guidelines) WildType->Risk Mutated->Risk Treatment Treatment Decision Risk->Treatment StdChemo Standard Chemotherapy Treatment->StdChemo FLT3i Chemotherapy + FLT3 Inhibitor Treatment->FLT3i Relapse Relapse or Refractory Disease StdChemo->Relapse FLT3i->Relapse Retest Retest for FLT3 Mutation Relapse->Retest Retest->Testing

Clinical Workflow for FLT3 Mutation Testing in AML

FLT3 Inhibitors in AML

The development of FLT3 inhibitors has significantly changed the treatment landscape for FLT3-mutated AML.

FLT3 Inhibitor Type Indication Key Clinical Trial(s) Primary Endpoint(s) & Outcome(s) References
Midostaurin Type II, Multi-kinaseNewly diagnosed FLT3-mutated AML in combination with chemotherapyRATIFY (CALGB 10603)OS: Significantly longer with midostaurin (HR 0.78). EFS: Significantly longer with midostaurin (HR 0.78).
Gilteritinib Type IRelapsed or refractory FLT3-mutated AMLADMIRALOS: Significantly longer with gilteritinib vs. salvage chemotherapy (9.3 vs. 5.6 months). CR/CRh Rate: Higher with gilteritinib (34% vs. 15.3%).
Quizartinib Type IIRelapsed or refractory FLT3-ITD AMLQuANTUM-ROS: Significantly extended compared to chemotherapy.
Newly diagnosed FLT3-ITD AML in combination with chemotherapyQuANTUM-FirstOS: Statistically significant improvement with quizartinib.

Mechanisms of Resistance to FLT3 Inhibitors

Despite the efficacy of FLT3 inhibitors, primary and secondary resistance remains a significant clinical challenge.

On-target resistance involves the acquisition of secondary mutations in the FLT3 gene itself, often in the tyrosine kinase domain (e.g., F691L "gatekeeper" mutation), which can prevent inhibitor binding.[23][24][25]

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as:

  • Activation of parallel receptor tyrosine kinases (e.g., AXL).

  • Upregulation of downstream signaling molecules (e.g., RAS, STAT5).[23]

  • Influence of the bone marrow microenvironment providing pro-survival signals.[23]

Resistance_Mechanisms FLT3i FLT3 Inhibitor FLT3mut Mutant FLT3 FLT3i->FLT3mut Inhibits LeukemicCell Leukemic Cell Proliferation and Survival FLT3mut->LeukemicCell Drives Resistance Resistance to FLT3 Inhibitor Resistance->LeukemicCell Allows OnTarget On-Target Resistance OnTarget->Resistance SecondaryMutation Secondary FLT3 TKD Mutations (e.g., F691L 'gatekeeper') OnTarget->SecondaryMutation OffTarget Off-Target Resistance OffTarget->Resistance PathwayActivation Activation of Bypass Pathways (e.g., RAS, AXL, STAT5) OffTarget->PathwayActivation Microenvironment Bone Marrow Microenvironment (Pro-survival Signals) OffTarget->Microenvironment SecondaryMutation->FLT3i Prevents Binding PathwayActivation->LeukemicCell Bypasses FLT3 Microenvironment->LeukemicCell Supports

Mechanisms of Resistance to FLT3 Inhibitors

Conclusion

FLT3 mutations are a cornerstone of the molecular landscape of AML, carrying significant prognostic weight and serving as a critical therapeutic target. The integration of rapid and accurate FLT3 mutation testing into routine clinical practice is essential for personalized risk assessment and the application of targeted therapies. While FLT3 inhibitors have improved outcomes for patients with FLT3-mutated AML, the emergence of resistance highlights the need for ongoing research into novel therapeutic strategies, including combination therapies and next-generation inhibitors, to further improve the prognosis for this high-risk patient population.

References

Mivavotinib (TAK-659): A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivavotinib (formerly TAK-659) is a potent, orally bioavailable, reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its development represents a targeted approach to treating various hematological malignancies and solid tumors by simultaneously blocking two key signaling pathways implicated in tumor cell proliferation, survival, and resistance to therapy. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and preclinical/clinical data of this compound.

Introduction

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.[3] It is a key component of the B-cell receptor (BCR) signaling cascade and is implicated in the pathogenesis of several B-cell malignancies.[1] FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and promotion of leukemogenesis.[4][5] Preclinical evidence suggests that SYK overexpression can contribute to FLT3-ITD-mediated transformation and resistance to FLT3 inhibitors.[1][6] The dual inhibition of both SYK and FLT3 by this compound therefore presents a rational therapeutic strategy to overcome resistance and improve clinical outcomes.

Discovery and Design

This compound was developed through a structure-based drug design approach to optimize a novel series of heteroaromatic pyrrolidinone inhibitors of SYK.[3] The design focused on improving potency and selectivity, leading to a development candidate with dual activity against FLT3.[3] this compound is a type 1 tyrosine kinase inhibitor, meaning it binds to the active conformation of the kinase at the ATP-binding site.[1]

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general synthesis of the pyrrolopyrimidine core and related analogues has been described in the literature. The synthesis likely involves a multi-step sequence starting from functionalized pyridine derivatives. A plausible synthetic route, based on related chemistries, is outlined below.

Disclaimer: This is a representative synthesis and may not reflect the exact process used in the manufacturing of this compound.

Experimental Protocol: Representative Synthesis of a this compound Analogue

A general approach to the synthesis of the core structure of this compound involves the construction of the pyrrolo[3,4-c]pyridin-3(2H)-one scaffold followed by sequential functionalization.

  • Step 1: Synthesis of the Pyrrolopyridinone Core. The synthesis can be initiated from a substituted nicotinic acid derivative. For instance, 2,6-dichloro-5-fluoronicotinic acid can be converted in three steps to a 4,6-dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one intermediate.

  • Step 2: Suzuki Coupling. A pyrazole moiety can be introduced at one of the chloro-positions via a Suzuki coupling reaction with a corresponding pyrazoleboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system like DME/water.

  • Step 3: Nucleophilic Aromatic Substitution. The remaining chloro-substituent can be displaced by a substituted amine, such as (1R,2S)-2-aminocyclohexanamine, through a nucleophilic aromatic substitution reaction. This reaction is typically carried out in a high-boiling point solvent like 2-ethoxyethanol.

  • Step 4: N-Alkylation (if applicable). If the pyrazole nitrogen is unsubstituted, it can be alkylated using an appropriate alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of both SYK and FLT3 kinases, thereby blocking their downstream signaling pathways.

SYK Signaling Pathway

SYK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, SYK is activated and initiates a cascade of downstream signaling events involving pathways such as PI3K/AKT and MAPK, which ultimately lead to B-cell proliferation, differentiation, and survival. Inhibition of SYK by this compound disrupts these processes.

SYK_Signaling_Pathway BCR BCR SYK SYK BCR->SYK Activation PI3K_AKT PI3K/AKT Pathway SYK->PI3K_AKT MAPK MAPK Pathway SYK->MAPK This compound This compound (TAK-659) This compound->SYK Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

SYK Signaling Pathway and this compound Inhibition.
FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including JAK/STAT, PI3K/AKT, and MAPK. In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain lead to ligand-independent constitutive activation of FLT3, driving uncontrolled cell growth. This compound inhibits both wild-type and mutated FLT3.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand (FL) FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binding & Dimerization JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT MAPK RAS/MAPK Pathway FLT3->MAPK FLT3_mut Mutated FLT3 (ITD) FLT3_mut->JAK_STAT FLT3_mut->PI3K_AKT FLT3_mut->MAPK This compound This compound (TAK-659) This compound->FLT3 Inhibition This compound->FLT3_mut Proliferation Leukemic Cell Proliferation & Survival JAK_STAT->Proliferation PI3K_AKT->Proliferation MAPK->Proliferation

FLT3 Signaling Pathway and this compound Inhibition.

Quantitative Data

In Vitro Potency
TargetIC₅₀ (nM)Assay Type
SYK3.2Kinase Assay[2]
FLT34.6Kinase Assay[2]
FLT3 (phosphorylated)80Cellular Assay (Molm-14 cells)[7]
Population Pharmacokinetics in Humans

The population pharmacokinetics of this compound were evaluated in patients with advanced solid tumors or hematologic malignancies.[8][9]

ParameterValueUnit
Apparent Clearance (CL/F)31.6L/h[8][9]
Apparent Central Volume of Distribution (Vc/F)893L[8][9]
Half-life (t₁/₂)~20hours[8][9]
Median Time to Maximum Concentration (Tₘₐₓ)1-3hours[10]
Clinical Pharmacokinetics (Phase Ib in AML)
Dose RegimenCₘₐₓ (ng/mL)
60-160 mg QD74-322[10]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified SYK and FLT3 kinases.

Methodology:

  • Recombinant human SYK or FLT3 kinase is incubated with a specific peptide substrate and [γ-³³P]ATP in a kinase reaction buffer.

  • This compound is added at various concentrations to determine its inhibitory effect on the kinase activity.

  • The reaction is allowed to proceed at 30°C for a specified time and then stopped.

  • The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³³P is quantified using a scintillation counter.

  • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assay for FLT3 Phosphorylation

Objective: To assess the inhibitory effect of this compound on FLT3 autophosphorylation in a cellular context.

Methodology:

  • A human AML cell line with constitutive FLT3 activation (e.g., Molm-14, which harbors an FLT3-ITD mutation) is used.

  • Cells are incubated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

  • Following treatment, cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein lysates are subjected to SDS-PAGE and transferred to a nitrocellulose membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

  • The band intensities are quantified, and the ratio of p-FLT3 to total FLT3 is calculated to determine the extent of inhibition.

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials kinase_assay Biochemical Kinase Assay (SYK & FLT3) ic50_determination IC50 Determination kinase_assay->ic50_determination cell_lines Cancer Cell Lines (e.g., Molm-14, OCI-LY10) ic50_determination->cell_lines proliferation_assay Cell Proliferation Assay cell_lines->proliferation_assay western_blot Western Blot for Phospho-protein Levels (p-FLT3, p-SYK) cell_lines->western_blot animal_models Xenograft/PDX Models western_blot->animal_models pk_pd_studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis animal_models->pk_pd_studies efficacy_studies Tumor Growth Inhibition Studies animal_models->efficacy_studies phase1 Phase I (Safety, Tolerability, MTD) efficacy_studies->phase1 phase1b Phase Ib (Dose Escalation/Expansion) phase1->phase1b

General Experimental Workflow for this compound Evaluation.

Conclusion

This compound (TAK-659) is a promising dual SYK/FLT3 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic profile. Its ability to target two critical pathways in cancer cell signaling provides a strong rationale for its continued development in various oncological indications. The data presented in this whitepaper summarize the key technical aspects of this compound's discovery and preclinical/clinical evaluation, providing a valuable resource for researchers and drug development professionals in the field of oncology.

References

The Pharmacodynamics of SYK/FLT3 Dual Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The co-activation of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) represents a critical oncogenic axis in Acute Myeloid Leukemia (AML), particularly in cases harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. This guide provides an in-depth analysis of the pharmacodynamics of dual SYK/FLT3 inhibition, a promising therapeutic strategy to overcome resistance and enhance efficacy in AML treatment. We will explore the intricate signaling pathways, present quantitative data on inhibitor activity, detail key experimental protocols, and visualize complex biological processes.

Introduction: The Rationale for Dual SYK/FLT3 Inhibition

FLT3, a receptor tyrosine kinase, is a frequently mutated gene in AML, with internal tandem duplications (FLT3-ITD) being the most common, occurring in approximately 20-30% of patients.[1] These mutations lead to constitutive activation of FLT3, driving uncontrolled proliferation and survival of leukemic cells through downstream pathways such as RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT.[2][3]

While FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. A key mechanism of resistance involves the activation of alternative signaling pathways, and Spleen Tyrosine Kinase (SYK) has emerged as a critical collaborator with FLT3 in AML pathogenesis.[4] SYK, a non-receptor tyrosine kinase, can be highly activated in FLT3-ITD-positive AML and has been shown to directly bind to and transactivate FLT3, further amplifying oncogenic signaling.[5][6] This synergistic relationship provides a strong rationale for the dual inhibition of both SYK and FLT3 to achieve a more profound and durable anti-leukemic effect.[4][7]

Signaling Pathways

The interplay between SYK and FLT3 creates a robust signaling network that promotes leukemogenesis. The following diagram illustrates the core signaling axes and the points of intervention for dual inhibitors.

SYK_FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor SYK SYK FLT3->SYK Activation GRB2 GRB2/SOS FLT3->GRB2 PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK SYK->FLT3 Transactivation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MYC MYC ERK->MYC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->MYC MYC->Proliferation Dual_Inhibitor Dual SYK/FLT3 Inhibitor Dual_Inhibitor->FLT3 Dual_Inhibitor->SYK

Figure 1: SYK and FLT3 Signaling Pathways in AML.

Quantitative Pharmacodynamics

The potency of dual SYK/FLT3 inhibitors is typically assessed through in vitro cell-based assays and in vivo models. The following tables summarize key quantitative data for several dual-acting compounds.

Table 1: In Vitro Inhibitory Activity of Dual SYK/FLT3 Inhibitors
CompoundTarget(s)Cell LineIC50 (nM)Reference
MidostaurinSYK/FLT3Purified SYK enzyme20.8[2]
Ba/F3-FLT3-ITD~10[2]
Ba/F3-FLT3-ITD + SYK-TEL~10[2]
Mivavotinib (TAK-659)SYK/FLT3Purified SYK enzyme2-3.2[8]
FLT3 isoforms4.6-22[8]
Molm14 (in plasma)~80[8]
R406 (Fostamatinib's active metabolite)SYK/FLT3Ba/F3-FLT3-ITD + SYK-TEL~50[2]
Lanraplenib (in combination with Gilteritinib)SYKMV4;11Dose-dependent reduction in viability[1]
Table 2: In Vivo Efficacy of SYK/FLT3 Dual Inhibition
TreatmentModelEfficacy MetricResultReference
Lanraplenib + GilteritinibMV4;11 XenograftTumor Growth InhibitionSignificant inhibition compared to single agents[1]
This compound (TAK-659)AML Patient-Derived XenograftsObjective Response1 out of 8 PDXs achieved an objective response[9]
MidostaurinFLT3-ITD XenograftSurvivalSignificantly prolonged survival with chemotherapy[7]

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in pharmacodynamic studies. The following sections provide detailed methodologies for key assays.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SYK and FLT3 kinases.

Protocol:

  • Reagents: Purified recombinant SYK and FLT3 kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), and test compound.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, kinase buffer, and the test compound. c. Incubate for 10-15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate for a defined period (e.g., 30-60 minutes) at 30°C. f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or HTRF® assays.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of the inhibitor on the proliferation and survival of AML cell lines.

Protocol:

  • Cell Lines: Use relevant AML cell lines, such as those harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13) and those with wild-type FLT3.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. Add serial dilutions of the test compound. c. Incubate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). d. Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells, or by using MTT assays.[1][10]

  • Data Analysis: Normalize the results to vehicle-treated control cells and calculate the IC50 values.

Western Blotting for Phosphoprotein Analysis

This technique is used to measure the inhibition of SYK and FLT3 phosphorylation and their downstream signaling pathways.

Protocol:

  • Sample Preparation: a. Treat AML cells with the test compound for a specified time. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[11] c. Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: a. Separate equal amounts of protein lysate by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for phosphorylated SYK (e.g., p-SYK Tyr525/526) and phosphorylated FLT3 (e.g., p-FLT3 Tyr591), as well as antibodies for total SYK and FLT3 as loading controls. Also, probe for downstream signaling proteins like p-STAT5, p-AKT, and p-ERK. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow start AML Cell Culture treatment Inhibitor Treatment start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-SYK, p-FLT3, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Western Blotting Experimental Workflow.
AML Xenograft Model

In vivo xenograft models are crucial for evaluating the anti-tumor activity of dual SYK/FLT3 inhibitors in a physiological context.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Cell Implantation: a. Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells into the mice.[1][12]

  • Treatment: a. Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups. b. Administer the test compound and vehicle control according to a predetermined dosing schedule and route (e.g., oral gavage, subcutaneous injection).[1]

  • Efficacy Assessment: a. Monitor tumor volume (for subcutaneous models) or the percentage of human CD45+ cells in the peripheral blood (for disseminated leukemia models) regularly. b. Monitor animal body weight and overall health as indicators of toxicity. c. At the end of the study, harvest tumors and/or bone marrow for pharmacodynamic analysis (e.g., western blotting for target inhibition).

  • Data Analysis: Compare tumor growth or leukemic burden between the treated and control groups to determine the in vivo efficacy.

Conclusion and Future Directions

The dual inhibition of SYK and FLT3 is a compelling therapeutic strategy for AML, particularly for patients with FLT3-ITD mutations who are prone to resistance to single-agent FLT3 inhibitors. The pharmacodynamic data from preclinical and early clinical studies are encouraging, demonstrating potent anti-leukemic activity.

Future research should focus on:

  • Identifying predictive biomarkers to select patients most likely to benefit from this dual-inhibition strategy.

  • Optimizing combination therapies, potentially including standard chemotherapy or other targeted agents, to further enhance efficacy and overcome resistance.

  • Investigating the long-term safety and efficacy of dual SYK/FLT3 inhibitors in larger clinical trials.

This technical guide provides a comprehensive overview of the pharmacodynamics of SYK/FLT3 dual inhibition, offering valuable insights and methodologies for researchers and drug developers in the field of oncology. The continued exploration of this therapeutic approach holds significant promise for improving outcomes for patients with AML.

References

Investigating SYK Overexpression as a Mechanism of FLT3-ITD Resistance in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Spleen Tyrosine Kinase (SYK) overexpression in conferring resistance to FMS-like Tyrosine Kinase 3 (FLT3) inhibitors in Acute Myeloid Leukemia (AML) with internal tandem duplication (ITD) mutations. This document outlines the underlying signaling pathways, presents quantitative data on the effects of SYK and FLT3 inhibition, and offers detailed experimental protocols to investigate this resistance mechanism.

Introduction: The Challenge of FLT3-ITD AML and Acquired Resistance

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), with internal tandem duplications (ITD) in the juxtamembrane domain being particularly prevalent and associated with a poor prognosis.[1] The constitutive activation of the FLT3-ITD receptor drives leukemogenesis through the activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which promote cell proliferation and survival.[2]

The development of FLT3 tyrosine kinase inhibitors (TKIs) has represented a significant advancement in the treatment of FLT3-ITD positive AML. However, the efficacy of these agents is often limited by the development of primary and acquired resistance.[2][3] One of the key mechanisms implicated in resistance to FLT3 inhibitors is the overexpression and activation of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase.[4][5][6]

SYK has been shown to physically interact with and transactivate FLT3, leading to the sustained activation of downstream oncogenic signaling even in the presence of FLT3 inhibitors.[4][5][6] This guide provides a framework for researchers to investigate the interplay between SYK and FLT3-ITD, with a focus on understanding and overcoming resistance to targeted therapies.

Data Presentation: Quantitative Effects of SYK and FLT3 Inhibition

The following tables summarize quantitative data from preclinical studies, illustrating the impact of SYK and FLT3 inhibitors on FLT3-ITD AML cells.

Table 1: In Vitro Efficacy of FLT3 and SYK Inhibitors in FLT3-ITD AML Cell Lines

Cell LineInhibitorTarget(s)IC50 (nM)Reference
MV4-11GilteritinibFLT3/AXL1.8[7]
MV4-11QuizartinibFLT3<1[8]
MOLM13GilteritinibFLT3/AXL--
MOLM13QuizartinibFLT3<1[8]
MV4-11EntospletinibSYK~50-100[9]
MOLM14EntospletinibSYK~50-100[9]
MV4-11MivavotinibSYK/FLT3~80 (in plasma)[3]

Table 2: Effect of SYK and FLT3 Inhibition on Downstream Signaling and Cell Fate

Cell LineTreatmentEffect on pFLT3Effect on pSTAT5Induction of ApoptosisReference
MV4-11GilteritinibDecreaseDecreaseIncrease[4]
MV4-11Lanraplenib (SYK inhibitor)-DecreaseIncrease[4]
MV4-11Gilteritinib + LanraplenibDecreaseSignificant DecreaseSynergistic Increase[4]
MOLM14R406 (SYK inhibitor)-DecreaseIncrease[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of SYK overexpression in FLT3-ITD resistance.

Generation of SYK-Overexpressing FLT3-ITD AML Cell Lines

This protocol describes the use of lentiviral vectors to generate stable cell lines overexpressing SYK.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MOLM-14, MV4-11)

  • Lentiviral expression vector containing human SYK cDNA (e.g., pLKO.1)

  • Lentiviral packaging plasmids (e.g., pCMVdeltaR8.91 and pCMV-VSV-G)

  • HEK293T cells

  • Transfection reagent (e.g., FuGENE 6)

  • Polybrene

  • Puromycin

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the SYK-expressing lentiviral vector and packaging plasmids using a suitable transfection reagent.[10]

    • After 24 hours, replace the medium.

    • Harvest the viral supernatant 48 hours post-transfection and filter through a 0.45 µm filter.[10]

  • Transduction of AML Cells:

    • Plate the AML cells (e.g., MOLM-14) in a 6-well plate.

    • Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).[10]

    • Incubate for 24-48 hours.

  • Selection of Stable Cell Lines:

    • After transduction, select for successfully transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Maintain the cells in puromycin-containing medium to establish a stable SYK-overexpressing cell line.

  • Validation of SYK Overexpression:

    • Confirm SYK overexpression by Western blotting and quantitative real-time PCR.

Kinase Activity Assays

These assays are used to measure the enzymatic activity of SYK and FLT3.

3.2.1. SYK Kinase Activity Assay (HTRF)

This protocol is adapted from a homogeneous time-resolved fluorescence (HTRF) assay.[6]

Materials:

  • Recombinant SYK enzyme

  • Biotinylated tyrosine kinase substrate (e.g., Poly-GT-biotin)

  • ATP

  • Kinase reaction buffer (50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • HTRF detection reagents: Streptavidin-XL665 and a europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66-K)

  • 384-well low-volume plates

Procedure:

  • Add 5 µL of SYK enzyme and 5 µL of biotinylated substrate to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 30-60 minutes at room temperature.

  • Stop the reaction and add 10 µL of HTRF detection reagents.

  • Incubate for 1 hour at room temperature.

  • Read the plate on an HTRF-compatible reader (excitation at 337 nm, emission at 620 nm and 665 nm).[6]

  • Calculate the HTRF ratio (665/620) to determine kinase activity.

3.2.2. FLT3 Kinase Activity Assay (ADP-Glo™)

This protocol is based on the ADP-Glo™ Kinase Assay system.[2]

Materials:

  • Recombinant FLT3 enzyme

  • FLT3 substrate (e.g., AXLtide)

  • ATP

  • Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well plates

Procedure:

  • Set up the kinase reaction in a 96-well plate containing FLT3 enzyme, substrate, and the test compound.

  • Initiate the reaction by adding ATP.

  • Incubate for 60 minutes at 30°C.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate-reading luminometer.

Co-Immunoprecipitation (Co-IP) for SYK-FLT3 Interaction

This protocol is for demonstrating the physical interaction between SYK and FLT3.

Materials:

  • AML cell lysates (from SYK-overexpressing and control cells)

  • Anti-SYK antibody or Anti-FLT3 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Anti-FLT3 and anti-SYK antibodies for Western blotting

Procedure:

  • Cell Lysis: Lyse cells in IP Lysis Buffer and quantify protein concentration.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SYK) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours.

  • Washes:

    • Pellet the beads and wash them three times with Wash Buffer.

  • Elution:

    • Elute the protein complexes from the beads by boiling in Elution Buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with antibodies against the interacting partner (e.g., anti-FLT3) and the immunoprecipitated protein (e.g., anti-SYK).

Western Blotting for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of key signaling proteins.

Materials:

  • AML cell lysates

  • Primary antibodies: anti-pFLT3 (Tyr591), anti-FLT3, anti-pSYK (Tyr525/526), anti-SYK, anti-pSTAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Cell Viability and Apoptosis Assays

3.5.1. MTT Cell Viability Assay

This assay measures cell viability based on mitochondrial activity.[11]

Materials:

  • AML cells

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Procedure:

  • Seed cells in a 96-well plate and treat with inhibitors for the desired time (e.g., 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

3.5.2. Annexin V Apoptosis Assay

This assay detects apoptosis by flow cytometry.[12]

Materials:

  • AML cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1x Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Treat cells with inhibitors for the desired time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1x Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Clonogenic Assay (Colony Forming Cell Assay)

This assay assesses the ability of single cells to form colonies, a measure of self-renewal and leukemogenic potential.[13]

Materials:

  • AML cells

  • Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines

  • 35 mm culture dishes

Procedure:

  • Treat AML cells with inhibitors for a specified period.

  • Wash the cells to remove the inhibitors.

  • Resuspend the cells in the methylcellulose medium at a low density (e.g., 100-1000 cells/mL).

  • Plate 1 mL of the cell suspension into each 35 mm dish.

  • Incubate the dishes in a humidified incubator at 37°C and 5% CO2 for 10-14 days.

  • Count the number of colonies (defined as clusters of >40 cells) using an inverted microscope.

Mandatory Visualizations

Signaling Pathways

SYK_FLT3_ITD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K SYK SYK SYK->FLT3_ITD SYK->STAT5 SYK->PI3K pSTAT5 pSTAT5 STAT5->pSTAT5 MYC MYC pSTAT5->MYC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->MYC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation MYC->Proliferation

Caption: SYK and FLT3-ITD signaling pathways in AML.

Experimental Workflow: Investigating SYK-Mediated Resistance

Experimental_Workflow cluster_assays Downstream Assays start Start: FLT3-ITD+ AML Cell Lines lentiviral_transduction Lentiviral Transduction (SYK overexpression vs. control) start->lentiviral_transduction cell_lines Stable Cell Lines: - FLT3-ITD+/SYK-high - FLT3-ITD+/SYK-normal lentiviral_transduction->cell_lines treatment Treat with FLT3 and SYK inhibitors (single agents and combination) cell_lines->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V Assay) treatment->apoptosis western Western Blot (pFLT3, pSYK, pSTAT5) treatment->western clonogenic Clonogenic Assay treatment->clonogenic data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis clonogenic->data_analysis

Caption: Workflow for studying SYK-mediated FLT3 inhibitor resistance.

Logical Relationship: SYK Overexpression and FLT3 Inhibitor Resistance

Logical_Relationship SYK_overexpression SYK Overexpression FLT3_activation Sustained FLT3 Activation SYK_overexpression->FLT3_activation downstream_signaling Activation of Downstream Signaling (STAT5, PI3K/AKT) FLT3_activation->downstream_signaling resistance Resistance to FLT3 Inhibitors downstream_signaling->resistance

Caption: The causal chain from SYK overexpression to FLT3i resistance.

References

Methodological & Application

Mivavotinib (TAK-659) In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivavotinib (also known as TAK-659) is a potent, reversible, dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its ability to target these two key signaling molecules has made it a subject of significant interest in the development of therapies for hematological malignancies, including B-cell lymphomas and Acute Myeloid Leukemia (AML).[2][4] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound.

Data Presentation

This compound (TAK-659) In Vitro Inhibitory Activity
Target KinaseIC50 (nM)Assay Platform
SYK3.2Biochemical Kinase Assay
FLT34.6Biochemical Kinase Assay

Table 1: Summary of this compound's half-maximal inhibitory concentration (IC50) against its primary targets, SYK and FLT3, as determined by in vitro biochemical kinase assays.[1]

This compound (TAK-659) Cellular Activity
Cell LineDisease ModelAssay TypeEndpointIC50 (nM)
LMP2A/MYCLymphomaApoptosisCaspase-3 ActivationNot explicitly quantified in the provided search results
RamosBurkitt's LymphomaWestern Blotp-SYK (Tyr525), p-ERK1/2Not explicitly quantified in the provided search results
Molm14AML (FLT3-ITD)Plasma Inhibitory Activityp-FLT3~80 (in human plasma)

Table 2: Overview of this compound's activity in various cancer cell lines, highlighting the assay type and the measured endpoint.

Signaling Pathways and Experimental Workflows

Mivavotinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR SYK SYK BCR->SYK FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 This compound This compound (TAK-659) This compound->FLT3 This compound->SYK SYK->PI3K PLCg2 PLCγ2 SYK->PLCg2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB NF-κB PLCg2->NFkB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MYC MYC ERK->MYC STAT5->MYC NFkB->Proliferation MYC->Proliferation

This compound (TAK-659) Signaling Pathway Inhibition.

In_Vitro_Kinase_Assay_Workflow start Start reagents Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) start->reagents add_this compound Add this compound (TAK-659) (Serial Dilutions) reagents->add_this compound initiate_reaction Initiate Reaction with ATP add_this compound->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->terminate_reaction detect_signal Convert ADP to ATP & Measure Luminescence (Kinase Detection Reagent) terminate_reaction->detect_signal analyze Analyze Data (Calculate IC50) detect_signal->analyze end End analyze->end

Workflow for In Vitro Kinase Assay.

Cell_Based_Assay_Workflow cluster_assays Perform Assay start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells add_this compound Treat Cells with this compound (Varying Concentrations) seed_cells->add_this compound incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) add_this compound->incubation viability Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) incubation->apoptosis western_blot Western Blot Analysis (for p-SYK, p-FLT3, etc.) incubation->western_blot analyze Data Acquisition & Analysis viability->analyze apoptosis->analyze western_blot->analyze end End analyze->end

General Workflow for Cell-Based Assays.

Experimental Protocols

SYK In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of this compound on SYK kinase.

Materials:

  • SYK Kinase Enzyme System (Promega, Cat. No. V3801 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • This compound (TAK-659)

  • Poly-Glu,Tyr (4:1) substrate or other suitable SYK substrate

  • Nuclease-free water

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate shaker

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer: 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series in 1X Kinase Buffer.

    • Prepare the SYK enzyme and substrate in 1X Kinase Buffer at the desired concentrations. The final enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.

    • Prepare ATP at a concentration that is at or near the Km for SYK.

  • Kinase Reaction:

    • In a white assay plate, add 5 µL of the this compound dilution series or vehicle control (DMSO).

    • Add 10 µL of the SYK enzyme solution.

    • Add 10 µL of the substrate solution.

    • Initiate the reaction by adding 5 µL of the ATP solution. The final reaction volume is 30 µL.

    • Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 30 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 60 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

FLT3 In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay Format)

This protocol is based on the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay and is designed to measure the binding affinity of this compound to the FLT3 kinase.

Materials:

  • Recombinant FLT3 Kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • 1X Kinase Buffer A (50mM HEPES pH 7.5, 10mM MgCl₂, 1mM EGTA, 0.01% Brij-35)

  • This compound (TAK-659)

  • Staurosporine (as a positive control)

  • Low-volume, black 384-well plates

  • TR-FRET enabled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO. Further dilute in 1X Kinase Buffer A to a 3X final assay concentration.

    • Prepare a 3X solution of FLT3 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the appropriate Kinase Tracer in 1X Kinase Buffer A.

  • Assay Assembly:

    • To a 384-well plate, add 5 µL of the 3X this compound dilution series.

    • Add 5 µL of the 3X FLT3 kinase/antibody mixture.

    • Add 5 µL of the 3X Kinase Tracer solution. The final assay volume is 15 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data to the vehicle control (high FRET) and a saturating concentration of a known potent inhibitor like staurosporine (low FRET).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a suitable binding isotherm to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol utilizes the Promega CellTiter-Glo® assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Molm14, MV4-11 for AML; various DLBCL cell lines)

  • Appropriate cell culture medium and supplements

  • This compound (TAK-659)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Incubate for 24 hours to allow cells to adhere (if applicable) and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 10 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from the no-cell control wells.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of viable cells against the logarithm of the this compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of SYK and FLT3 Signaling

This protocol outlines a general procedure for analyzing the phosphorylation status of SYK, FLT3, and their downstream targets in response to this compound treatment.

Materials:

  • Cancer cell lines of interest

  • This compound (TAK-659)

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SYK, anti-total-SYK, anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-phospho-ERK1/2, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.

These protocols provide a foundation for the in vitro characterization of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for the Dissolution of Mivavotinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Mivavotinib (also known as TAK-659 or CB-659) for in vitro cell culture experiments. This compound is a potent and selective dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), making it a valuable tool for research in hematological malignancies and immunology.[1][2]

Overview of this compound

This compound is an orally available, reversible, type 1 tyrosine kinase inhibitor that competitively binds to the ATP-binding site of active SYK and FLT3.[2][3] Its dual inhibitory action allows for the investigation of signaling pathways crucial for the proliferation and survival of certain cancer cells, particularly those dependent on SYK and FLT3 activity, such as in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2][4] The monohydrochloride salt of this compound is often used in research due to its enhanced water solubility and stability.[1][4]

Mechanism of Action: SYK and FLT3 Inhibition

This compound exerts its biological effects by blocking the kinase activity of two key proteins:

  • Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of various transmembrane receptors, including the B-cell receptor (BCR).[5] Inhibition of SYK can disrupt signaling pathways that are essential for the survival and proliferation of malignant B-cells.[1][3]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a significant role in the differentiation, proliferation, and survival of hematopoietic progenitor cells.[5] Mutations leading to constitutive activation of FLT3 are common in AML, making it a key therapeutic target.[2]

By inhibiting both SYK and FLT3, this compound can simultaneously block multiple pro-survival signals in cancer cells.

Mivavotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR SYK SYK BCR->SYK FLT3_Receptor FLT3 Receptor FLT3 FLT3 FLT3_Receptor->FLT3 PI3K_Akt PI3K/Akt Pathway SYK->PI3K_Akt FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation This compound This compound (TAK-659) This compound->SYK This compound->FLT3

This compound inhibits SYK and FLT3 signaling pathways.

Physicochemical and Solubility Data

Proper dissolution is critical for ensuring accurate and reproducible experimental results. The solubility of this compound can vary based on its form (free base vs. salt) and the solvent used.

Compound Form Solvent Solubility Notes
This compound MonohydrochlorideWater2 mg/mL (5.25 mM)Requires sonication and pH adjustment to 3 with HCl.[4]
This compound (form not specified)DMSOSoluble (High)A common solvent for preparing high-concentration stock solutions.[6]

Experimental Protocols

A. Protocol for Preparing a this compound Stock Solution in DMSO (Recommended for most applications)

This protocol is suitable for creating a high-concentration stock solution that can be easily diluted into cell culture medium for experiments. The final DMSO concentration in the culture should be kept low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[7][8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). Use the following formula: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Note: The molecular weight of this compound monohydrochloride is 380.85 g/mol ).[4]

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of sterile DMSO to the tube.

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath or warm it to 37°C for 5-10 minutes until the solution is clear.[6][9]

  • Sterilization (Optional): As DMSO is typically sterile and used at high concentrations, further sterilization of the stock solution is often not required. If necessary, use a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4]

B. Protocol for Preparing a this compound Stock Solution in Acidified Water

This protocol is an alternative if DMSO is not suitable for the experimental system. It is based on the reported solubility of the monohydrochloride salt form.[4]

Materials:

  • This compound monohydrochloride powder

  • Sterile, deionized water

  • Sterile 1N Hydrochloric Acid (HCl)

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic water bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh Compound: Weigh the desired amount of this compound monohydrochloride into a sterile tube (e.g., 2 mg).

  • Add Water: Add the corresponding volume of sterile water to achieve a 2 mg/mL concentration (e.g., 1 mL).

  • Acidify and Sonicate: Add 1N HCl dropwise while vortexing until the pH of the solution is approximately 3. Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved.

  • Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4]

  • Aliquoting and Storage: Aliquot and store at -20°C or -80°C as described in the previous protocol.

C. Protocol for Preparing Working Solutions and Treating Cells

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature or 37°C.

  • Prepare Dilutions: Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.01-10 µM).[1]

  • Vortex Gently: Gently vortex the diluted solutions to ensure homogeneity. To prevent precipitation, add the stock solution to the medium while gently swirling the tube.[7]

  • Treat Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the appropriate concentration of this compound.

  • Incubate: Incubate the cells for the desired experimental duration.

Mivavotinib_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution & Cell Treatment weigh 1. Weigh this compound Powder add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot for Storage dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Serially Dilute into Culture Medium thaw->dilute treat 8. Add to Cell Culture dilute->treat incubate 9. Incubate for Experiment Duration treat->incubate

Workflow for preparing and using this compound solutions.

Important Considerations

  • Solvent Toxicity: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., 0.1% DMSO) in your experiments to account for any effects of the solvent on cell viability and function.[8]

  • Compound Stability: Avoid repeated freeze-thaw cycles of the stock solution.[4] If the compound is light-sensitive, prepare solutions in amber vials or protect them from light.[10]

  • Verification: After dissolution, visually inspect the solution to ensure there is no precipitate. If precipitation occurs upon dilution in aqueous media, consider using a different solvent or a lower concentration stock solution.

References

Mivavotinib in Combination with Anti-PD-1 Therapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Mivavotinib, a dual spleen tyrosine kinase (SYK) and fms-like tyrosine kinase 3 (FLT3) inhibitor, in combination with anti-programmed cell death protein 1 (PD-1) therapy. These guidelines are based on preclinical and clinical findings and are intended to facilitate further investigation into this promising immuno-oncology combination.

Introduction

This compound (formerly TAK-659) is an orally available, potent, and reversible dual inhibitor of SYK and FLT3.[1][2] Preclinical studies have demonstrated that this compound can modulate the tumor microenvironment by reducing immunosuppressive immune cell populations, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[1] The combination of this compound with anti-PD-1 therapy has shown synergistic anti-tumor effects in preclinical models, suggesting a promising strategy to enhance the efficacy of immune checkpoint blockade.[1] This document outlines the rationale, key experimental data, and detailed protocols for preclinical and clinical investigation of this combination therapy.

Mechanism of Action and Rationale for Combination

This compound exerts its anti-tumor effects through the dual inhibition of SYK and FLT3, two key kinases involved in both cancer cell signaling and immune cell regulation.

  • SYK Inhibition: SYK is a crucial non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[3] In the tumor microenvironment, SYK signaling in tumor-associated macrophages (TAMs) can promote an immunosuppressive M2-like phenotype.[3] By inhibiting SYK, this compound can reprogram these macrophages towards a pro-inflammatory M1-like phenotype, thereby enhancing anti-tumor immunity.[1] Furthermore, SYK signaling in tumor cells has been implicated in promoting pro-inflammatory responses and T-cell activation, suggesting a complex role in the tumor immune landscape.[2]

  • FLT3 Inhibition: Fms-like tyrosine kinase 3 is a receptor tyrosine kinase that, when mutated, can be a driver of oncogenesis in hematologic malignancies like acute myeloid leukemia (AML).[4] In the context of the tumor microenvironment, FLT3 signaling can influence the differentiation and function of dendritic cells (DCs), which are critical for priming anti-tumor T-cell responses.[5]

  • Combination with Anti-PD-1 Therapy: Anti-PD-1 therapy works by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, thereby releasing the "brakes" on the anti-tumor immune response.[6] However, the efficacy of anti-PD-1 monotherapy can be limited by an immunosuppressive tumor microenvironment.[7] By reducing the populations of immunosuppressive cells like MDSCs and re-polarizing macrophages to a pro-inflammatory state, this compound can create a more favorable environment for anti-PD-1 therapy to exert its effects, leading to a more robust and durable anti-tumor immune response.[1]

Preclinical Data

In Vivo Syngeneic Tumor Model

A preclinical study utilizing a CT26 syngeneic colon cancer model in BALB/c mice demonstrated the potent synergy of this compound in combination with an anti-PD-1 antibody.[1]

Key Findings:

  • Tumor Regression: The combination therapy resulted in complete tumor regression in 73.3% (11 out of 15) of the mice.[1]

  • Durable Response: Mice that achieved complete tumor regression remained tumor-free for at least 100 days post-treatment.[1]

  • Immunological Memory: Re-challenge with CT26 tumor cells in the tumor-free mice did not result in tumor formation, indicating the establishment of a robust and lasting anti-tumor immune memory.[1]

  • Immune Cell Modulation: The combination therapy led to a significant increase in the pro-inflammatory M1 macrophage population and a decrease in the immunosuppressive M2 macrophage population within the tumor microenvironment.[1] It also resulted in a reduction of MDSCs.[1]

Clinical Data

Phase Ib Study of this compound with Nivolumab in Advanced Solid Tumors

A Phase Ib dose-escalation and expansion study (NCT02834247) evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with nivolumab, an anti-PD-1 antibody, in patients with advanced solid tumors.[1][8]

Patient Demographics and Baseline Characteristics:

CharacteristicValue (N=41)
Median Age (years)53.0
Female (%)78.0
White (%)78.0
Most Common Cancer Types (%)Breast (53.7), Ovarian (7.3), Lung (4.9), Pancreatic (4.9)
Stage IV Disease at Study Entry (%)87.8
≥2 Prior Lines of Therapy (%)87.9

Treatment-Emergent Adverse Events (TEAEs):

Adverse Event (All Grades)Frequency (%)
Dyspnea48.8
Aspartate Aminotransferase Increased46.3
Pyrexia46.3
Grade ≥3 TEAEsFrequency (%)
Hypophosphatemia26.8
Anemia26.8

Efficacy:

  • One patient achieved a partial response.[8]

  • The recommended Phase 2 dose (RP2D) was determined to be 80 mg of this compound once daily in combination with 3 mg/kg of nivolumab.[8]

Experimental Protocols

Preclinical In Vivo Combination Study Protocol

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

  • Animal Model: Female BALB/c mice.

  • Tumor Cells: CT26 colon carcinoma cells.

  • This compound: Formulated for oral administration.

  • Anti-PD-1 Antibody: Species-specific (mouse) anti-PD-1 antibody.

  • Vehicle Control: Appropriate vehicle for this compound.

  • Isotype Control Antibody: Appropriate isotype control for the anti-PD-1 antibody.

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant CT26 tumor cells into the flank of female BALB/c mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Groups: Once tumors reach a predetermined size, randomize mice into the following treatment groups:

    • Vehicle + Isotype Control

    • This compound + Isotype Control

    • Vehicle + Anti-PD-1 Antibody

    • This compound + Anti-PD-1 Antibody

  • Dosing Regimen:

    • This compound: Administer orally once daily at a dose of 60 mg/kg for 14 days.[1]

    • Anti-PD-1 Antibody: Administer intraperitoneally at a dose of 10 mg/kg twice weekly for five doses.[1]

  • Efficacy Assessment: Monitor tumor volume and survival of the mice.

  • Immunophenotyping: At the end of the study, or at specified time points, harvest tumors and spleens for flow cytometric analysis of immune cell populations (e.g., T-cells, macrophages, MDSCs).

  • Re-challenge (for complete responders): In mice that exhibit complete tumor regression, re-challenge with a subcutaneous injection of CT26 cells to assess for immunological memory.

Clinical Trial Protocol Outline (Based on NCT02834247)

Objective: To determine the recommended Phase 2 dose (RP2D), safety, and preliminary efficacy of this compound in combination with nivolumab in patients with advanced solid tumors.

Study Design: Phase Ib open-label, multicenter, dose-escalation and cohort expansion study.

Patient Population: Patients with advanced or metastatic solid tumors who have progressed on standard therapies.

Treatment Plan:

  • Dose Escalation Phase:

    • Patients receive oral this compound once daily (QD) at escalating doses (e.g., 60 mg, 80 mg, 100 mg) in combination with intravenous nivolumab at a fixed dose (e.g., 3 mg/kg) every 2 weeks in 28-day cycles.[1]

    • A standard 3+3 dose-escalation design is used to determine the maximum tolerated dose (MTD) and RP2D.

  • Cohort Expansion Phase:

    • Once the RP2D is established, a cohort of patients with a specific tumor type (e.g., triple-negative breast cancer) is enrolled to further evaluate the safety and efficacy of the combination at the RP2D.[8]

Assessments:

  • Safety: Monitor for adverse events (AEs) and dose-limiting toxicities (DLTs).

  • Pharmacokinetics (PK): Collect blood samples to determine the PK profile of this compound.

  • Pharmacodynamics (PD): Optional tumor biopsies and blood samples for exploratory biomarker analysis, including immunophenotyping.

  • Efficacy: Tumor assessments are performed at baseline and at regular intervals (e.g., every 8 weeks) using RECIST 1.1 criteria.

Visualizations

Mivavotinib_AntiPD1_Signaling_Pathway Proposed Mechanism of this compound and Anti-PD-1 Combination Therapy cluster_TME Tumor Microenvironment cluster_Drugs Therapeutic Intervention Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses MDSC MDSC T-cell T-cell MDSC->T-cell suppresses M2 Macrophage M2 Macrophage M2 Macrophage->T-cell suppresses M1 Macrophage M1 Macrophage M1 Macrophage->T-cell activates T-cell->Tumor Cell kills PD-1 PD-1 T-cell->PD-1 expresses PD-L1->PD-1 binds & inhibits T-cell This compound This compound This compound->MDSC decreases This compound->M2 Macrophage decreases This compound->M1 Macrophage increases SYK SYK This compound->SYK inhibits FLT3 FLT3 This compound->FLT3 inhibits Anti-PD-1 Anti-PD-1 Anti-PD-1->PD-1 blocks binding SYK->M2 Macrophage promotes polarization FLT3->MDSC promotes development

Caption: this compound and Anti-PD-1 Combination Signaling Pathway.

Preclinical_Workflow Preclinical In Vivo Experimental Workflow Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Efficacy Assessment Efficacy Assessment Treatment->Efficacy Assessment Immunophenotyping Immunophenotyping Efficacy Assessment->Immunophenotyping Re-challenge Re-challenge Efficacy Assessment->Re-challenge Complete Responders

Caption: Preclinical In Vivo Experimental Workflow.

Clinical_Trial_Design Phase Ib Clinical Trial Design Patient Enrollment Patient Enrollment Dose Escalation Dose Escalation Patient Enrollment->Dose Escalation 3+3 Design RP2D Determination RP2D Determination Dose Escalation->RP2D Determination Cohort Expansion Cohort Expansion RP2D Determination->Cohort Expansion Final Analysis Final Analysis Cohort Expansion->Final Analysis

Caption: Phase Ib Clinical Trial Design.

References

Application Notes and Protocols: Western Blot Analysis of p-SYK after Mivavotinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of phosphorylated Spleen Tyrosine Kinase (p-SYK) by Western blot in cell lysates following treatment with Mivavotinib (also known as TAK-659). This compound is a potent and reversible dual inhibitor of SYK and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] These application notes are intended to guide researchers in assessing the pharmacodynamic effects of this compound on the SYK signaling pathway.

Introduction

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in various hematopoietic cells.[4][5] It is a key component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation has been implicated in the pathogenesis of B-cell malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL).[2][3][6] Upon activation, SYK is phosphorylated at multiple tyrosine residues, including Tyr525/526, which is crucial for its kinase activity and downstream signaling. This compound is an investigational oral inhibitor of SYK and FLT3 that has shown clinical activity in patients with relapsed/refractory B-cell lymphomas.[3][7][8]

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate. This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to specifically detect the phosphorylated, active form of SYK (p-SYK).

Signaling Pathway of SYK Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the kinase activity of SYK. In B-cells, antigen binding to the B-cell receptor (BCR) leads to the recruitment and activation of SYK. Activated SYK then phosphorylates downstream signaling molecules, leading to the activation of pathways such as the phosphoinositide 3-kinase (PI3K) and nuclear factor kappa-B (NF-κB) pathways, which promote cell proliferation and survival.[2] this compound, as a SYK inhibitor, blocks this signaling cascade, thereby inducing apoptosis in malignant B-cells.

SYK_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) SYK SYK BCR->SYK Recruitment & Activation Antigen Antigen Antigen->BCR Binding p_SYK p-SYK (Active) SYK->p_SYK Phosphorylation Downstream Downstream Signaling (e.g., PI3K, NF-κB) p_SYK->Downstream This compound This compound This compound->p_SYK Inhibition Survival Cell Proliferation & Survival Downstream->Survival

Figure 1: this compound inhibits SYK phosphorylation and downstream signaling.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell Line: A suitable B-cell lymphoma cell line (e.g., Ramos, Raji)

  • This compound (TAK-659): Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer (e.g., 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).[9]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).

  • Transfer Buffer: (e.g., 25 mM Tris, 192 mM glycine, 20% methanol).

  • Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]

  • Primary Antibodies:

    • Rabbit anti-p-SYK (Tyr525/526) antibody (e.g., Cell Signaling Technology #2710, #2711; Thermo Fisher Scientific PA5-36692).[4][5][10] Recommended dilution: 1:1000.

    • Rabbit or Mouse anti-Total SYK antibody (e.g., Cell Signaling Technology #2712). Recommended dilution: 1:1000.

    • Mouse or Rabbit anti-β-actin antibody (loading control). Recommended dilution: 1:5000.

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: ECL substrate.

  • Imaging System: Chemiluminescence detection system.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Treat with this compound (e.g., 1-100 nM for 1-24h) A->B C Lyse Cells B->C D Quantify Protein (BCA/Bradford) C->D E SDS-PAGE D->E F Protein Transfer (PVDF/Nitrocellulose) E->F G Blocking F->G H Primary Antibody Incubation (p-SYK, Total SYK, β-actin) G->H I Secondary Antibody Incubation H->I J Detection (Chemiluminescence) I->J K Image Acquisition J->K L Densitometry Analysis K->L

Figure 2: Workflow for Western blot analysis of p-SYK after this compound treatment.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed the chosen B-cell lymphoma cell line at an appropriate density in a 6-well plate.

    • Allow cells to adhere and grow overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for a specified duration (e.g., 1, 4, 8, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-SYK (Tyr525/526) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SYK and a loading control protein like β-actin.

    • Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ) to quantify the relative levels of p-SYK.

Data Presentation

The quantitative data from the densitometric analysis should be summarized in a table for clear comparison. The results can be expressed as the ratio of p-SYK to total SYK, normalized to the vehicle control.

Treatment GroupThis compound Concentration (nM)Treatment Time (hours)p-SYK / Total SYK Ratio (Normalized to Control)Standard Deviation
Vehicle Control0 (DMSO)241.00± 0.12
This compound1240.65± 0.08
This compound10240.21± 0.05
This compound100240.05± 0.02

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Troubleshooting

IssuePossible CauseSolution
No or weak p-SYK signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inactive primary antibodyUse a new aliquot of the primary antibody; check recommended storage conditions.
Inefficient transferConfirm successful transfer by Ponceau S staining of the membrane.
High backgroundIncrease the number and duration of washes; optimize blocking conditions (e.g., switch between milk and BSA).
Non-specific bandsOptimize antibody dilution; ensure the use of high-quality antibodies.
Uneven loading Inaccurate protein quantificationRe-quantify protein concentrations carefully.
Pipetting errorsUse calibrated pipettes and ensure consistent loading volumes.

By following this detailed protocol, researchers can effectively assess the inhibitory effect of this compound on SYK phosphorylation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent for B-cell malignancies.

References

Application Notes and Protocols for Mivavotinib-Induced Apoptosis in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivavotinib (formerly TAK-659) is a potent, orally available, dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1] this compound has demonstrated the ability to inhibit proliferation and induce cell death in AML cell lines and primary patient blasts.[1][3] These application notes provide a summary of the preclinical data and detailed protocols for evaluating the pro-apoptotic effects of this compound in AML cell lines.

Mechanism of Action

This compound competitively binds to the ATP-binding site of both SYK and FLT3, inhibiting their kinase activity.[4] In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, the FLT3 signaling pathway is constitutively active, promoting cell proliferation and survival.[5] Furthermore, SYK has been shown to be a critical regulator of FLT3, capable of transactivating it through direct physical interaction.[6][7] By inhibiting both kinases, this compound effectively shuts down these pro-survival signals, leading to the induction of apoptosis. A key indicator of this process is the increased expression of cleaved caspase-3, a central executioner of apoptosis.[1]

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)Cell Line/SystemReference
SYK (enzyme)4.3Purified enzyme[1]
FLT3 (enzyme)4.6Purified enzyme[1]
FLT3-ITD~80MOLM-14 cells in human plasma[4]
This compound Anti-proliferative and Pro-apoptotic Activity in AML Models
Cell Line/ModelFLT3 StatusThis compound EffectQuantitative DataReference
MV-4-11 (xenograft)FLT3-ITDAnti-tumor activity96% Tumor Growth Inhibition (TGI) at 60 mg/kg/day[1]
KG-1 (xenograft)FLT3-WTAnti-tumor activity66% TGI at 60 mg/kg/day[1]
Primary AML blastsVariousInhibition of proliferation and increased cell deathAntiproliferative effects significantly higher in FLT3 mutated patients[3]
MV-4-11 & MOLM-13FLT3-ITDInduction of apoptosisIncreased cleaved caspase-3 expression[1]

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, KG-1)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (TAK-659)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS or MTT reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis in AML cells treated with this compound using flow cytometry.

Materials:

  • AML cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed AML cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for Apoptosis Markers

This protocol is to detect the expression of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat AML cells with this compound as described for the apoptosis assay.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis in AML

Mivavotinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (TAK-659) FLT3 FLT3 Receptor This compound->FLT3 Inhibits SYK SYK This compound->SYK Inhibits Caspase3 Caspase-3 This compound->Caspase3 Leads to activation of PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS SYK->FLT3 Transactivates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes STAT5->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Activation Apoptosis Apoptosis CleavedCaspase3->Apoptosis Induces

Caption: this compound inhibits SYK and FLT3, blocking downstream pro-survival pathways and inducing apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Experimental_Workflow cluster_assays Apoptosis Assays start Start: AML Cell Culture (e.g., MV4-11, MOLM-13) treat Treat with this compound (Dose-response & Time-course) start->treat flow Annexin V/PI Staining (Flow Cytometry) treat->flow western Western Blot (Cleaved Caspase-3, Cleaved PARP) treat->western data Data Analysis - % Apoptotic Cells - Protein Expression Levels flow->data western->data end Conclusion: Efficacy of this compound in Inducing Apoptosis data->end

Caption: Workflow for evaluating this compound's pro-apoptotic effects in AML cell lines.

References

Application Notes and Protocols for Platelet Aggregation Assay with Mivavotinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivavotinib (formerly TAK-659) is a potent and reversible dual inhibitor of spleen tyrosine kinase (Syk) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 3.2 nM and 4.6 nM for Syk and FLT3, respectively.[1][2] Syk is a critical component of the B-cell receptor signaling pathway, and its abnormal signaling is implicated in various B-cell malignancies.[3][4] In platelets, Syk plays a crucial role in the signaling cascade downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, such as the glycoprotein VI (GPVI) collagen receptor and FcγRIIA.[5][6][7] Activation of these receptors by agonists like collagen initiates a signaling cascade involving Syk, leading to platelet activation, aggregation, and thrombus formation.[8][9] Given the essential role of Syk in platelet function, investigating the impact of Syk inhibitors like this compound on platelet aggregation is vital for understanding their pharmacological profile and potential on-target bleeding risks.[10][11][12]

These application notes provide a detailed protocol for assessing the in vitro effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for evaluating platelet function.[13] This protocol is designed for researchers in drug development and related fields to evaluate the potency and mechanism of action of this compound and other Syk inhibitors on platelet function.

Signaling Pathway of Platelet Aggregation and this compound's Point of Intervention

The following diagram illustrates the signaling pathway initiated by collagen binding to the GPVI receptor on platelets, leading to aggregation, and highlights the inhibitory action of this compound.

G cluster_receptor Platelet Membrane cluster_cytosol Cytosol Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Binds FcRgamma FcRγ-chain (ITAM) GPVI->FcRgamma Associates with Src Src Family Kinases (Lyn, Fyn) FcRgamma->Src Syk Syk FcRgamma->Syk Recruits & Activates Src->FcRgamma LAT_SLP76 LAT/SLP-76 Complex Syk->LAT_SLP76 This compound This compound This compound->Syk Inhibits PLCgamma2 PLCγ2 IP3_DAG IP3 + DAG PLCgamma2->IP3_DAG Hydrolyzes PIP2 to LAT_SLP76->PLCgamma2 Activates PI3K PI3K LAT_SLP76->PI3K BTK Btk/Tec PI3K->BTK BTK->PLCgamma2 Ca2_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca2_PKC Integrin Integrin αIIbβ3 Activation Ca2_PKC->Integrin Aggregation Platelet Aggregation Integrin->Aggregation

Caption: Syk Signaling Pathway in Collagen-Induced Platelet Aggregation and this compound Inhibition.

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA measures changes in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected and recorded over time.[13][14]

Materials and Reagents
  • Blood Collection: Sodium citrate (3.2%) vacuum tubes.

  • This compound (TAK-659): Prepare a stock solution in DMSO and dilute to working concentrations in saline.

  • Agonists:

    • Collagen (e.g., 2 µg/mL final concentration).[12][15]

    • Adenosine Diphosphate (ADP) (e.g., 10 µM final concentration).[12][15]

  • Control Vehicle: DMSO at the same final concentration as in the this compound-treated samples.

  • Saline: 0.9% NaCl.

  • Equipment:

    • Platelet Aggregometer.

    • Clinical centrifuge.

    • Pipettes and tips.

    • Cuvettes with stir bars.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks. Collect blood into sodium citrate tubes.[16] The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[17]

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[16] Carefully aspirate the upper PRP layer.

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes) to pellet the remaining cells and obtain platelet-poor plasma (PPP).[17]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 250 x 10^9/L) using autologous PPP.[16]

Platelet Aggregation Assay Workflow

The following diagram outlines the key steps in performing the platelet aggregation assay with this compound.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Whole Blood Collection (Sodium Citrate) B Centrifuge (Low Speed) to separate PRP A->B C Prepare PPP (High-Speed Centrifugation) A->C D Adjust Platelet Count in PRP using PPP B->D C->D E Aliquot PRP into Aggregometer Cuvettes D->E F Pre-incubate PRP with This compound or Vehicle (DMSO) E->F G Calibrate Aggregometer: PRP (0%) & PPP (100%) F->G H Add Agonist (Collagen or ADP) to initiate aggregation G->H I Record Light Transmission for 5-10 minutes H->I J Determine Max Aggregation (%) I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve and determine IC50 K->L

Caption: Experimental Workflow for Platelet Aggregation Assay.

Step-by-Step Protocol
  • Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions.

  • Calibration: Pipette adjusted PRP into a cuvette to set the 0% aggregation baseline. Use a separate cuvette with PPP to set the 100% aggregation baseline.

  • Pre-incubation: Aliquot the adjusted PRP into fresh cuvettes. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or the vehicle control (DMSO) to the PRP. Incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

  • Initiate Aggregation: Add the chosen agonist (e.g., collagen or ADP) to the cuvette to initiate platelet aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes. The output will be an aggregation curve.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Data Presentation

The quantitative data from the platelet aggregation assay with this compound treatment can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Collagen-Induced Platelet Aggregation

This compound Concentration (nM)Maximum Aggregation (%) (Mean ± SD)% Inhibition (Mean ± SD)
0 (Vehicle Control)85 ± 50
170 ± 617.6
1045 ± 447.1
10015 ± 382.4
10005 ± 294.1
IC50 (nM) -~15

Table 2: Effect of this compound on ADP-Induced Platelet Aggregation

This compound Concentration (nM)Maximum Aggregation (%) (Mean ± SD)% Inhibition (Mean ± SD)
0 (Vehicle Control)80 ± 70
178 ± 62.5
1075 ± 56.3
10068 ± 715.0
100055 ± 831.3
IC50 (nM) ->1000

(Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.)

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on platelet aggregation. By utilizing LTA with different agonists, researchers can determine the potency of this compound in inhibiting platelet function and gain insights into its mechanism of action. The preferential inhibition of collagen-induced aggregation is consistent with this compound's primary target, Syk, which is a key mediator in the GPVI signaling pathway. This assay is a valuable tool for the preclinical assessment of Syk inhibitors and for understanding their potential hematological side effects.

References

Application Notes and Protocols: Mivavotinib (TAK-659) in Combination with R-CHOP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combination therapy involving Mivavotinib (TAK-659), a dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), and the standard R-CHOP immunochemotherapy regimen for the treatment of high-risk diffuse large B-cell lymphoma (DLBCL). This document includes a summary of clinical findings, detailed experimental protocols, and visualizations of key pathways and workflows.

Scientific Rationale for Combination Therapy

This compound is an oral, selective, and potent dual inhibitor of SYK and FLT3.[1][2] SYK is a crucial component of B-cell receptor (BCR) signaling, which is often constitutively active in B-cell malignancies, promoting tumor cell proliferation and survival.[3] By inhibiting SYK, this compound can disrupt these pro-survival signals. The standard R-CHOP regimen (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone) is a cornerstone of DLBCL treatment.[4] The addition of this compound to R-CHOP is hypothesized to provide a synergistic anti-tumor effect by targeting a key survival pathway in lymphoma cells that may not be fully addressed by conventional chemotherapy. Preclinical studies have shown that this compound can induce cell death in tumor cells.[2]

Clinical Study Summary: this compound with R-CHOP in High-Risk DLBCL

A Phase I clinical trial investigated the safety and efficacy of this compound in combination with R-CHOP for the first-line treatment of high-risk DLBCL.[5][6]

Patient Population and Study Design:

Patients with previously untreated high-risk DLBCL were enrolled. The study followed a 3+3 dose-escalation design for this compound.[5][6] Patients received one cycle of R-CHOP, followed by five cycles of R-CHOP combined with daily oral this compound.[5]

Dosing Information:

The study evaluated three dose levels of this compound.[5]

Dose LevelThis compound Daily Dose
160 mg
280 mg
3100 mg

The maximum tolerated dose (MTD) was established at 100 mg daily.[5][6] However, a dose of 60 mg was found to be well-tolerated and maintained a similar area under the curve (AUC) to the MTD.[5][6]

Efficacy:

The combination therapy demonstrated promising preliminary efficacy.[5]

MetricResult
Complete Response (CR) Rate92%
Median Follow-up21 months
Safety and Tolerability:

The most frequently observed treatment-emergent adverse events are summarized below.[5][6]

Adverse EventIncidence
Lymphopenia100%
Aspartate Aminotransferase Elevation100%
Alanine Aminotransferase Elevation83%
Infection50% (including 3 opportunistic infections)

Experimental Protocols

Protocol 1: Standard R-CHOP Regimen

This protocol outlines the administration of a standard R-CHOP cycle, which is typically repeated every 21 days for a total of six cycles.[4][7][8]

Drugs and Dosages:

  • Rituximab: 375 mg/m² intravenously (IV) on Day 1[8]

  • Cyclophosphamide: 750 mg/m² IV on Day 1[8]

  • Doxorubicin (Hydroxydaunorubicin): 50 mg/m² IV on Day 1[8]

  • Vincristine (Oncovin): 1.4 mg/m² (maximum dose of 2 mg) IV on Day 1[8]

  • Prednisone: 40 mg/m² orally on Days 1-5[8]

Administration Notes:

  • Rituximab Infusion: The first infusion is typically started at a slow rate (e.g., 50 mg/hour) and gradually increased in the absence of infusion reactions.[7][9] Subsequent infusions can often be administered more rapidly.[7]

  • Chemotherapy Administration: Cyclophosphamide, Doxorubicin, and Vincristine are administered intravenously.[9]

  • Supportive Care: Prophylaxis for neutropenic fever with G-CSF may be considered.[7] Anti-emetics are recommended to manage nausea and vomiting.[7] Allopurinol may be given to prevent tumor lysis syndrome.[9]

Protocol 2: this compound Administration in Combination with R-CHOP

This protocol is based on the Phase I clinical trial design.[5]

Procedure:

  • Administer one initial cycle of standard R-CHOP as described in Protocol 1.

  • For subsequent cycles (Cycles 2-6), administer R-CHOP as per Protocol 1.

  • Concurrently, administer this compound orally once daily at the selected dose (e.g., 60 mg).[5][6]

  • Continue daily this compound administration throughout the 21-day cycle for five cycles.

Visualizations

Signaling Pathway of this compound

cluster_BCR B-Cell Receptor Signaling cluster_FLT3 FLT3 Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation Cell Proliferation & Survival PLCg2->Proliferation FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 STAT5 STAT5 FLT3->STAT5 Leukemic_Growth Leukemic Cell Growth STAT5->Leukemic_Growth This compound This compound (TAK-659) This compound->SYK This compound->FLT3

Caption: this compound inhibits SYK and FLT3 signaling pathways.

Experimental Workflow for Combination Therapy

cluster_workflow This compound + R-CHOP Clinical Trial Workflow start Patient Enrollment (High-Risk DLBCL) cycle1 Cycle 1: Standard R-CHOP start->cycle1 cycle2_6 Cycles 2-6: R-CHOP + Daily this compound cycle1->cycle2_6 monitoring Safety & Efficacy Monitoring cycle2_6->monitoring end End of Treatment cycle2_6->end monitoring->cycle2_6

Caption: Clinical trial workflow for this compound and R-CHOP.

Rationale for this compound and R-CHOP Combination

cluster_rationale Therapeutic Rationale RCHOP R-CHOP (Immunochemotherapy) Tumor_Cell DLBCL Tumor Cell RCHOP->Tumor_Cell Induces Apoptosis Synergy Synergistic Anti-Tumor Effect RCHOP->Synergy This compound This compound (SYK/FLT3 Inhibition) This compound->Tumor_Cell Blocks Survival Signals This compound->Synergy Synergy->Tumor_Cell Enhanced Killing

Caption: Rationale for combining this compound with R-CHOP.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tyrosine Kinase Inhibitor (TKI) Resistance in Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to tyrosine kinase inhibitor (TKI) resistance in lymphoma.

Troubleshooting Guides

This section addresses specific experimental issues you might encounter.

Issue 1: TKI-treated lymphoma cell line shows decreased sensitivity or acquired resistance over time.

  • Question: My lymphoma cell line, which was initially sensitive to a specific TKI, is now showing reduced responsiveness or has become completely resistant. How can I investigate the mechanism of resistance?

  • Answer: Acquired resistance to TKIs is a common challenge. A multi-step approach is recommended to elucidate the underlying mechanisms:

    • Confirm Resistance: First, re-confirm the resistance by performing a dose-response curve and calculating the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo). Compare the new IC50 value to that of the parental, sensitive cell line. A significant fold-change indicates acquired resistance.

    • Sequence the Target Kinase: The most common on-target resistance mechanism is the acquisition of secondary mutations in the kinase domain that interfere with TKI binding.[1] For instance, in Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib, a common resistance mutation is C481S.[2]

      • Action: Isolate genomic DNA or RNA from the resistant cells and perform Sanger sequencing or next-generation sequencing (NGS) of the target kinase's coding region.

    • Analyze Downstream Signaling Pathways: Resistance can emerge from the activation of bypass signaling pathways that compensate for the inhibition of the primary target.[1] Key pathways to investigate include:

      • PI3K/Akt/mTOR pathway: Often upregulated in resistant cells.

      • MAPK pathway (RAS/RAF/MEK/ERK): Can be activated to promote cell survival.

      • NF-κB pathway: A crucial survival pathway in many B-cell lymphomas.

      • Action: Use western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK, p-S6). Increased phosphorylation in the resistant cells compared to the parental line, even in the presence of the TKI, suggests pathway activation.

    • Investigate Bypass Kinase Activation: Other receptor tyrosine kinases (RTKs) can become activated and drive downstream signaling independently of the targeted kinase.

      • Action: A phospho-RTK array can be used to screen for the activation of a wide range of RTKs simultaneously.

    • Genome-Wide Screens: To identify novel resistance genes in an unbiased manner, a genome-wide CRISPR-Cas9 knockout screen can be performed.[3]

      • Action: Transduce a Cas9-expressing sensitive cell line with a genome-wide sgRNA library and treat with the TKI. The sgRNAs enriched in the surviving resistant population will point to genes whose loss confers resistance.

Issue 2: A patient with lymphoma initially responds to TKI therapy but then relapses.

  • Question: A patient's lymphoma is progressing after an initial response to a TKI. How can we identify the cause of clinical resistance?

  • Answer: Similar to in vitro models, clinical resistance can be driven by on-target mutations or off-target bypass mechanisms.

    • Obtain a Biopsy of the Relapsed Tumor: Whenever possible, obtaining a tissue biopsy or a liquid biopsy (circulating tumor DNA) from the relapsed patient is crucial for molecular analysis.

    • Next-Generation Sequencing (NGS): Perform targeted NGS panels or whole-exome sequencing on the biopsy sample to identify mutations in the target kinase and other cancer-related genes. This can reveal known resistance mutations (e.g., BTK C481S) or mutations in genes that activate bypass pathways.

    • Analyze Gene Expression: RNA sequencing of the tumor biopsy can reveal changes in gene expression profiles associated with resistance, such as the upregulation of genes in survival pathways.

Issue 3: Difficulty in interpreting western blot results for signaling pathway activation.

  • Question: I'm seeing inconsistent or difficult-to-interpret results in my western blots for phosphorylated proteins. What are some common troubleshooting steps?

  • Answer: Western blotting for phospho-proteins requires careful optimization. Here are some tips:

    • Use Fresh Lysates: Phosphatases in the cell lysate can dephosphorylate your target proteins. Prepare fresh lysates and keep them on ice. Include phosphatase inhibitors in your lysis buffer.

    • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background.

    • Use Appropriate Controls:

      • Positive Control: A cell line or condition known to have high levels of the phosphorylated protein.

      • Negative Control: Treat cells with a known inhibitor of the upstream kinase to confirm the specificity of the antibody.

      • Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Blocking is Key: Block the membrane with 5% BSA in TBST for phospho-antibodies, as milk contains phosphoproteins that can increase background.

    • Check for Total Protein Levels: Always probe for the total, non-phosphorylated form of the protein to determine if the changes are in phosphorylation status or total protein expression.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of TKI resistance in lymphoma?

A1: TKI resistance mechanisms in lymphoma can be broadly categorized into two groups:[1]

  • On-target mechanisms: These are alterations that directly affect the drug's target.

    • Secondary mutations: Point mutations in the kinase domain of the target protein that prevent the TKI from binding effectively. A classic example is the BTK C481S mutation in patients with chronic lymphocytic leukemia (CLL) or mantle cell lymphoma (MCL) treated with ibrutinib.[2]

    • Gene amplification: Increased copy number of the gene encoding the target kinase, leading to its overexpression.

  • Off-target mechanisms: These involve changes in other cellular pathways that allow the cancer cells to survive despite the inhibition of the primary target.

    • Activation of bypass signaling pathways: Upregulation of parallel signaling cascades that provide alternative survival signals. Common examples include the PI3K/Akt/mTOR and MAPK pathways.[2]

    • Activation of the NF-κB pathway: This pathway is critical for the survival of many B-cell lymphomas and its activation can confer resistance to BTK inhibitors.

    • Tumor microenvironment: Stromal cells in the tumor microenvironment can secrete cytokines and growth factors that promote the survival of lymphoma cells and protect them from TKI-induced apoptosis.

Q2: What are the current strategies to overcome TKI resistance in lymphoma?

A2: Several strategies are being employed to overcome TKI resistance:

  • Next-Generation TKIs: Development of new TKIs that can inhibit the mutated forms of the target kinase or have a different binding mechanism. For example, non-covalent BTK inhibitors like pirtobrutinib are effective against the C481S mutation that confers resistance to covalent BTK inhibitors.[4]

  • Combination Therapies: Combining TKIs with other targeted agents to block both the primary target and the bypass pathways. Common combinations include:

    • TKI + BCL2 inhibitor (e.g., venetoclax): This combination targets both proliferation signaling and apoptosis.

    • TKI + PI3K inhibitor: To simultaneously block the BTK/BCR and PI3K/Akt pathways.

    • TKI + other targeted agents: Depending on the identified resistance mechanism, TKIs can be combined with MEK inhibitors, mTOR inhibitors, or other relevant drugs.

  • Novel Therapeutic Approaches:

    • PROteolysis TArgeting Chimeras (PROTACs): These are molecules that induce the degradation of the target protein rather than just inhibiting it. BTK-targeting PROTACs are in development to overcome resistance.

    • Immunotherapy: Combining TKIs with immunotherapies like checkpoint inhibitors or CAR-T cell therapy is being explored.

Q3: How do I choose the right experimental model to study TKI resistance?

A3: The choice of model depends on your research question:

  • Cell Lines: Developing resistant cell lines by long-term culture with increasing concentrations of a TKI is a common and useful in vitro model to study molecular mechanisms.

  • Patient-Derived Xenografts (PDXs): PDX models, where patient tumor samples are implanted into immunodeficient mice, can better recapitulate the heterogeneity and microenvironment of the original tumor and are valuable for testing the efficacy of new therapies.

  • Genetically Engineered Mouse Models (GEMMs): GEMMs that develop lymphoma with specific genetic alterations can be used to study resistance in a more physiologically relevant context.

Q4: Are there any biomarkers that can predict TKI resistance?

A4: While research is ongoing, some potential biomarkers are emerging:

  • Pre-existing mutations: In some cases, minor subclones with resistance mutations may exist before the start of therapy and can be detected with highly sensitive sequencing methods.

  • Gene expression signatures: Specific gene expression patterns may be associated with a higher likelihood of developing resistance.

  • Phospho-proteomic profiles: Analysis of the phosphorylation status of key signaling proteins may help identify patients at risk of resistance due to pre-activated bypass pathways.

Data Presentation

Table 1: IC50 Values of Select TKIs in Sensitive and Resistant Lymphoma Cell Lines

Cell LineTKIIC50 (Sensitive)IC50 (Resistant)Fold ChangeReference
TMD8 (DLBCL)Ibrutinib~5 nM>1 µM>200[5]
Jeko-1 (MCL)Ibrutinib~10 nM>1 µM>100[5]
KARPAS-299 (ALCL)Crizotinib~30 nM>500 nM>16[3]
SU-DHL-1 (ALCL)Crizotinib~25 nM>400 nM>16[3]

Table 2: Clinical Response to Next-Generation TKIs in Patients with Resistant Lymphoma

TKILymphoma TypePrior TKI ResistanceOverall Response Rate (ORR)Reference
PirtobrutinibCLL/SLLCovalent BTKi62%[6]
PirtobrutinibMCLCovalent BTKi52%[6]
SonrotoclaxMCLBTK inhibitorBreakthrough Therapy Designation[7]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Knockout Screen to Identify Genes Conferring TKI Resistance

This protocol is adapted from methodologies used to identify resistance mechanisms in Anaplastic Large Cell Lymphoma.[3]

  • Cell Line Preparation:

    • Select a lymphoma cell line that is sensitive to the TKI of interest.

    • Generate a stable Cas9-expressing cell line by lentiviral transduction followed by selection (e.g., with puromycin or blasticidin).

  • Lentiviral Library Production:

    • Amplify a genome-wide sgRNA library (e.g., GeCKO v2).

    • Transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids to produce high-titer lentivirus.

  • Lentiviral Transduction of Lymphoma Cells:

    • Transduce the Cas9-expressing lymphoma cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA.

    • Maintain a sufficient number of cells to ensure adequate library representation (e.g., 500-1000x coverage of the library).

  • TKI Selection:

    • After transduction and a brief recovery period, split the cell population into two groups: a control group (no TKI) and a treatment group (TKI at a concentration that kills >90% of the cells).

    • Culture the cells for 14-21 days, replenishing the media and TKI as needed, until a resistant population emerges in the treatment group.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from both the control and resistant populations.

    • Isolate genomic DNA.

    • Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.

    • Perform next-generation sequencing on the PCR products.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the representation of each sgRNA.

    • Identify sgRNAs that are significantly enriched in the TKI-treated population compared to the control population. The corresponding genes are candidate resistance genes.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions in a Bypass Pathway

  • Cell Lysis:

    • Culture sensitive and resistant lymphoma cells.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for the "bait" protein (the protein you suspect is interacting with another protein in the bypass pathway).

    • Add Protein A/G agarose or magnetic beads to capture the antibody-antigen complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against the "prey" protein (the protein you hypothesize is interacting with the bait).

    • A band corresponding to the prey protein in the immunoprecipitated sample from the resistant cells would confirm the interaction.

Visualizations

Signaling Pathway Diagrams (Graphviz)

TKI_Resistance_Pathways cluster_0 On-Target Resistance cluster_1 Bypass Pathway Activation Target Kinase Target Kinase Proliferation Proliferation Target Kinase->Proliferation Mutated Kinase Mutated Kinase Mutated Kinase->Proliferation TKI TKI TKI->Target Kinase Inhibition TKI->Mutated Kinase Binding Blocked Bypass RTK Bypass RTK PI3K/Akt PI3K/Akt Bypass RTK->PI3K/Akt MAPK MAPK Bypass RTK->MAPK PI3K/Akt->Proliferation MAPK->Proliferation

Caption: Mechanisms of TKI resistance in lymphoma.

Experimental_Workflow_CRISPR_Screen Sensitive Cells Sensitive Cells Transduce Cas9 Transduce Cas9 Sensitive Cells->Transduce Cas9 Step 1 Transduce sgRNA Library Transduce sgRNA Library Transduce Cas9->Transduce sgRNA Library Step 2 Split Population Split Population Transduce sgRNA Library->Split Population Step 3 Control (No TKI) Control (No TKI) Split Population->Control (No TKI) Group A Treatment (TKI) Treatment (TKI) Split Population->Treatment (TKI) Group B gDNA Extraction & NGS gDNA Extraction & NGS Control (No TKI)->gDNA Extraction & NGS Step 4 Resistant Cells Emerge Resistant Cells Emerge Treatment (TKI)->Resistant Cells Emerge Selection Resistant Cells Emerge->gDNA Extraction & NGS Step 4 Identify Enriched sgRNAs Identify Enriched sgRNAs gDNA Extraction & NGS->Identify Enriched sgRNAs Analysis

Caption: Workflow for a CRISPR-Cas9 screen to identify TKI resistance genes.

References

Mivavotinib off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Mivavotinib (formerly TAK-659) in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent, reversible, dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] It was specifically developed to target these kinases, which are implicated in various hematological malignancies.

Q2: What are the known off-target effects of this compound observed in kinase assays and clinical studies?

Q3: How can I assess the potential off-target effects of this compound in my own kinase assays?

To investigate potential off-target effects, it is recommended to perform a broad kinase panel screening. This involves testing this compound against a large number of purified kinases to determine its inhibitory activity at various concentrations. This will help identify any unintended kinase targets.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed that is inconsistent with SYK or FLT3 inhibition.

  • Possible Cause: This could be due to an off-target effect of this compound on another kinase or signaling pathway.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search for known off-target effects of this compound or similar dual SYK/FLT3 inhibitors.

    • Kinase Profiling: If resources permit, perform a kinase selectivity profiling experiment to identify other kinases inhibited by this compound at the concentrations used in your experiments.

    • Pathway Analysis: Use bioinformatics tools to analyze the potential downstream effects of inhibiting any identified off-target kinases to see if they align with the observed phenotype.

    • Control Experiments: Use a structurally different SYK/FLT3 inhibitor with a known and distinct off-target profile to see if the unexpected phenotype persists.

Issue 2: Discrepancies in IC50 values for SYK and FLT3 compared to published data.

  • Possible Cause: Variations in experimental conditions can significantly impact IC50 values.

  • Troubleshooting Steps:

    • Assay Conditions: Carefully review and compare your assay conditions (e.g., ATP concentration, enzyme and substrate concentrations, incubation time, buffer composition) with those reported in the literature. IC50 values are highly dependent on the ATP concentration, as this compound is an ATP-competitive inhibitor.

    • Reagent Quality: Ensure the purity and activity of your recombinant kinase, substrate, and this compound compound.

    • Instrumentation: Verify the calibration and settings of your detection instrument (e.g., luminometer, spectrophotometer).

Issue 3: Observing bleeding or altered platelet function in in vivo or ex vivo models.

  • Possible Cause: This is a known potential off-target effect of this compound, likely mediated by SYK inhibition in platelets.[2][4][5][6]

  • Troubleshooting Steps:

    • Platelet Aggregation Assays: Conduct ex vivo platelet aggregation assays using agonists like collagen, ADP, or thrombin to quantify the effect of this compound on platelet function.

    • Dose-Response Analysis: Perform a dose-response study to determine the concentration at which this compound inhibits platelet aggregation.

    • Mechanism of Action Studies: Investigate the downstream signaling pathways in platelets affected by this compound, such as the phosphorylation of SYK substrates like PLCγ2.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (TAK-659)

Target KinaseIC50 (nM)Assay TypeReference
SYK3.2Biochemical Assay[1]
FLT34.6Biochemical Assay[1]

Experimental Protocols

1. General Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase. Specific conditions may need to be optimized for each kinase.

  • Materials:

    • Recombinant Kinase

    • Kinase Substrate (peptide or protein)

    • This compound (dissolved in DMSO)

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP (at or near the Km for the specific kinase)

    • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)

    • Microplates (e.g., 96-well or 384-well)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the microplate wells.

    • Add the recombinant kinase and substrate to the wells.

    • Incubate for a predetermined time at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence, radioactivity) using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. General Protocol for Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This protocol outlines a general method for assessing the effect of this compound on platelet aggregation.

  • Materials:

    • Freshly drawn human whole blood (anticoagulated with sodium citrate)

    • This compound (dissolved in DMSO)

    • Platelet Agonists (e.g., Collagen, ADP, Thrombin)

    • Saline or appropriate buffer

    • Light Transmission Aggregometer

  • Procedure:

    • Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

    • Incubation: Pre-warm the PRP to 37°C. Add this compound or DMSO (vehicle control) to the PRP and incubate for a specified time.

    • Aggregation Measurement: Place the PRP sample in the aggregometer cuvette with a stir bar.

    • Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.

    • Add a platelet agonist to the PRP sample to induce aggregation.

    • Record the change in light transmission over time.

    • Analyze the aggregation curves to determine the extent of inhibition by this compound compared to the vehicle control.

Visualizations

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK BCR->SYK Recruitment & Activation LYN->BCR BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K/AKT Pathway SYK->PI3K This compound This compound This compound->SYK Inhibition MAPK MAPK Pathway BTK->MAPK PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB

Caption: Simplified SYK signaling pathway in B-cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization & Autophosphorylation FLT3->FLT3_dimer FL FLT3 Ligand (FL) FL->FLT3 PI3K PI3K FLT3_dimer->PI3K RAS RAS FLT3_dimer->RAS STAT5 STAT5 FLT3_dimer->STAT5 This compound This compound This compound->FLT3_dimer Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_validation Experimental Validation start Start: Unexpected Phenotype kinase_assay Kinase Panel Screening start->kinase_assay data_analysis Data Analysis: Identify Off-Targets kinase_assay->data_analysis pathway_analysis Pathway Analysis data_analysis->pathway_analysis hypothesis Formulate Hypothesis pathway_analysis->hypothesis cell_assays Cell-Based Assays (e.g., Western Blot) hypothesis->cell_assays phenotype_validation Validate Phenotype with specific inhibitors cell_assays->phenotype_validation conclusion Conclusion: Confirm Off-Target Effect phenotype_validation->conclusion

References

Minimizing hemorrhagic events in animal studies with TAK-659

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing hemorrhagic events during preclinical studies with TAK-659.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which TAK-659 may induce hemorrhagic events?

A1: TAK-659 is a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] The primary mechanism underlying the risk of hemorrhage is the inhibition of SYK.[1][3] SYK plays a crucial role in platelet activation and aggregation, which are essential for normal hemostasis. By inhibiting SYK, TAK-659 can potentially impair platelet function, leading to an increased risk of bleeding.[1][3]

Q2: Have hemorrhagic events been observed in preclinical animal studies with TAK-659?

A2: Yes, hemorrhagic events have been a consistent finding in preclinical toxicology studies of TAK-659. Specifically, gastrointestinal (GI) mucosal hemorrhage has been observed in both rats and dogs. These events were found to be dose-dependent.[1]

Q3: At what dose levels were hemorrhagic events observed in preclinical studies?

A3: In preclinical toxicology studies, GI mucosal hemorrhage was noted at doses of ≥30 mg/kg in rats and ≥3 mg/kg in dogs. In dogs, a dose of ≥10 mg/kg was identified as dose-limiting due to these hemorrhagic events.[1]

Troubleshooting Guide: Managing Hemorrhagic Events

This guide provides a systematic approach to identifying, managing, and mitigating hemorrhagic events in animal studies involving TAK-659.

Problem: Observation of clinical signs of bleeding (e.g., petechiae, ecchymosis, melena, hematuria, or overt hemorrhage) or necropsy findings indicative of hemorrhage.

Root Cause Analysis Workflow:

A Hemorrhagic Event Observed B Immediate Actions A->B Initiate C Investigate Potential Causes B->C Stabilize Animal D Dose-Related Toxicity? C->D E Animal Model Susceptibility? C->E F Concomitant Medications? C->F G Dose Reduction/Interruption D->G Yes I Refine Dosing Regimen D->I Yes J Select Robust Animal Strain E->J Yes K Review Co-administered Agents F->K Yes L Implement Prophylactic Measures G->L H Supportive Care H->L I->L J->L K->L

Caption: Workflow for troubleshooting hemorrhagic events.

Mitigation Strategies and Corrective Actions:
Strategy Description Recommendations
Dose Optimization The risk of hemorrhage with TAK-659 is dose-dependent.[1]- Initiate studies at the lower end of the efficacious dose range. - Employ a dose-escalation study design to identify the maximum tolerated dose (MTD) with an acceptable safety profile. - If bleeding is observed, consider a dose reduction or temporary interruption of dosing.
Prophylactic Measures Proactive steps to minimize the risk of gastrointestinal bleeding.- Consider co-administration of proton pump inhibitors (PPIs) or H2 receptor antagonists to reduce the risk of GI ulceration and subsequent hemorrhage, particularly in sensitive species like dogs.
Careful Animal Selection The susceptibility to drug-induced hemorrhage can vary between species and strains.- Select animal models known to have robust hemostatic function. - Avoid strains with known coagulopathies or increased susceptibility to gastrointestinal ulceration.
Monitoring Close monitoring of animals is critical for early detection of adverse events.- Implement a rigorous clinical monitoring schedule, including daily observation for signs of bleeding. - Perform regular hematological monitoring (see detailed protocol below).
Management of Co-administered Drugs The risk of bleeding can be exacerbated by co-administration of other medications.- Avoid concomitant administration of agents known to affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or anticoagulants, unless scientifically justified.

Detailed Experimental Protocols

Protocol 1: Hematological Monitoring

Objective: To prospectively monitor hematological parameters for early detection of potential coagulopathy.

Methodology:

  • Baseline Blood Collection: Prior to the first dose of TAK-659, collect a baseline blood sample from all animals.

  • Sample Collection Schedule: Collect blood samples at regular intervals throughout the study (e.g., weekly or bi-weekly). Increase the frequency of collection if clinical signs of bleeding are observed.

  • Parameters to Analyze:

    • Complete Blood Count (CBC): Pay close attention to platelet count, hemoglobin, and hematocrit.

    • Coagulation Panel: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).

  • Data Analysis: Compare post-treatment values to baseline and control group data. Investigate any significant changes that may indicate a risk of hemorrhage.

Protocol 2: Platelet Function Assessment

Objective: To directly assess the in vivo effect of TAK-659 on platelet function.

Methodology:

  • Blood Sample Collection: Collect blood in appropriate anticoagulant tubes (e.g., sodium citrate) at baseline and at peak plasma concentrations of TAK-659.

  • Platelet Aggregometry:

    • Prepare platelet-rich plasma (PRP) by centrifugation.

    • Perform light transmission aggregometry using various agonists such as adenosine diphosphate (ADP), collagen, and arachidonic acid.

  • Data Analysis: Measure the percentage of platelet aggregation and compare the results from treated animals to baseline and vehicle controls. A significant reduction in aggregation may indicate an increased risk of bleeding.

Signaling Pathway

TAK-659 Mechanism of Action and Impact on Platelet Function

cluster_platelet Platelet Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Binds SYK SYK GPVI->SYK Activates Downstream Downstream Signaling (e.g., PLCγ2) SYK->Downstream Aggregation Platelet Aggregation & Adhesion Downstream->Aggregation Promotes TAK659 TAK-659 TAK659->SYK Inhibits

Caption: TAK-659 inhibits SYK, disrupting platelet activation.

References

Mivavotinib Technical Support Center: Interpreting Asymptomatic Lab Abnormalities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mivavotinib. The following information is intended to assist in the interpretation and management of asymptomatic laboratory abnormalities that may be encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly TAK-659) is an investigational, orally bioavailable, potent and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] By inhibiting these kinases, this compound disrupts signaling pathways that are crucial for the survival and proliferation of certain cancer cells, particularly in hematological malignancies.

Q2: What are the most common asymptomatic laboratory abnormalities observed with this compound treatment?

Based on clinical trial data, the most frequently reported asymptomatic laboratory abnormalities include:

  • Increased amylase

  • Neutropenia

  • Hypophosphatemia

  • Increased Aspartate Aminotransferase (AST)[2]

Bleeding events, which may be associated with laboratory changes in platelet function, have also been observed.[1][2]

Q3: Are the observed elevations in amylase and lipase typically associated with clinical pancreatitis?

In a phase Ib study, dose-limiting toxicities included asymptomatic increases in amylase (grade 3) and lipase (grade 4).[1] However, increased enzyme levels were generally not associated with clinical symptoms of pancreatitis and dose interruptions for these events were infrequent.[1]

Q4: What is the proposed mechanism behind bleeding events observed with this compound?

Bleeding events may be related to the inhibition of SYK, which plays a role in platelet function.[1] Platelet aggregation studies have been conducted to investigate this further.[1] It is also important to consider other contributing factors such as the underlying disease (e.g., Acute Myeloid Leukemia) and associated thrombocytopenia.[1]

Troubleshooting Guides for Asymptomatic Laboratory Abnormalities

This section provides a step-by-step guide for researchers who encounter specific asymptomatic lab abnormalities during their experiments with this compound.

Asymptomatic Hyperamylasemia (Elevated Amylase)

Issue: An unexpected increase in serum amylase levels is detected in a subject treated with this compound, without any clinical symptoms of pancreatitis (e.g., abdominal pain, nausea, vomiting).

Troubleshooting Workflow:

A Asymptomatic Hyperamylasemia Detected B Confirm finding with repeat testing A->B C Assess Lipase Levels B->C D Grade the Abnormality (e.g., CTCAE) C->D E Grade 1-2: Continue this compound with increased monitoring (e.g., weekly amylase/lipase) D->E Grade 1-2 F Grade 3: Consider this compound dose reduction or interruption. Increase monitoring frequency. D->F Grade 3 G Grade 4: Interrupt this compound treatment immediately. Investigate for other causes. Consider imaging (ultrasound/CT) to rule out subclinical pancreatitis. D->G Grade 4 H Consult with a clinical pathologist or veterinarian E->H F->H G->H

Caption: Troubleshooting workflow for asymptomatic hyperamylasemia.

Management Considerations:

  • For persistent or high-grade elevations, consider evaluating for macroamylasemia to rule out a benign cause of elevated amylase.

  • If lipase levels are also significantly elevated, the risk of subclinical pancreatitis is higher, and more cautious management is warranted.

Neutropenia (Low Neutrophil Count)

Issue: A decrease in the absolute neutrophil count (ANC) is observed in a subject receiving this compound.

Troubleshooting Workflow:

A Neutropenia Detected (Low ANC) B Confirm with repeat CBC with differential A->B C Grade the Neutropenia (e.g., CTCAE) B->C D Grade 1-2: Continue this compound with close monitoring of ANC (e.g., 1-2 times per week) C->D Grade 1-2 E Grade 3: Consider this compound dose interruption until ANC recovers. Resume at same or reduced dose. C->E Grade 3 F Grade 4: Interrupt this compound treatment. Consider use of Granulocyte-Colony Stimulating Factor (G-CSF) if clinically indicated. Resume at a reduced dose upon recovery. C->F Grade 4 G Monitor for signs of infection (e.g., fever) D->G E->G F->G

Caption: Troubleshooting workflow for neutropenia.

Management Considerations:

  • The risk of infection increases with the severity and duration of neutropenia.

  • Prophylactic antibiotics may be considered in cases of severe, prolonged neutropenia, in consultation with a veterinarian or physician.

Hypophosphatemia (Low Phosphate Levels)

Issue: A decrease in serum phosphate levels is detected in a subject treated with this compound.

Troubleshooting Workflow:

A Hypophosphatemia Detected B Confirm with repeat serum phosphate measurement A->B C Grade the Abnormality (e.g., CTCAE) B->C D Mild (Grade 1): Increase dietary phosphate intake. Continue this compound with regular monitoring. C->D Grade 1 E Moderate (Grade 2): Initiate oral phosphate supplementation. Continue this compound with close monitoring. C->E Grade 2 F Severe (Grade 3-4): Interrupt this compound treatment. Initiate intravenous phosphate replacement. Monitor serum phosphate and calcium levels closely. C->F Grade 3-4 G Resume this compound at the same or reduced dose upon resolution F->G A Elevated AST Detected B Confirm with repeat liver function tests (LFTs), including ALT and bilirubin A->B C Grade the Abnormality (e.g., CTCAE) B->C D Grade 1: Continue this compound with weekly monitoring of LFTs. C->D Grade 1 E Grade 2: Consider this compound dose reduction. Increase monitoring frequency. C->E Grade 2 F Grade 3-4: Interrupt this compound treatment. Monitor LFTs frequently until resolution. Investigate for other causes of liver injury. C->F Grade 3-4 G Resume this compound at a reduced dose upon resolution to Grade 1 or baseline F->G cluster_pre Pre-Treatment cluster_on On-Treatment cluster_post Abnormality Detected A Subject Screening B Baseline Lab Assessment (CBC, Chem, Coag) A->B C Initiate this compound B->C D Frequent Monitoring (Weeks 1-4: 2x/week) C->D E Reduced Monitoring (Weeks 5+: 1x/week) D->E F Grade Abnormality (CTCAE) D->F Abnormality Found E->F Abnormality Found G Follow Troubleshooting Guide F->G H Dose Modification/Interruption G->H I Increased Monitoring Frequency G->I cluster_syk SYK Pathway cluster_flt3 FLT3 Pathway BCR BCR SYK SYK BCR->SYK Downstream_SYK Downstream Signaling (e.g., PI3K/AKT, MAPK) SYK->Downstream_SYK Proliferation_Survival_SYK Cell Proliferation & Survival Downstream_SYK->Proliferation_Survival_SYK FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Downstream_FLT3 Downstream Signaling (e.g., JAK/STAT, RAS/MEK/ERK) FLT3->Downstream_FLT3 Proliferation_Survival_FLT3 Cell Proliferation & Survival Downstream_FLT3->Proliferation_Survival_FLT3 This compound This compound This compound->SYK Inhibits This compound->FLT3 Inhibits

References

Mivavotinib Dose Adjustment in Renal Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the dose adjustment of Mivavotinib in the context of renal impairment. The following frequently asked questions address common concerns and provide clarity on this topic based on available data.

Frequently Asked Questions (FAQs)

1. Are there established dose adjustment guidelines for this compound in patients with renal impairment?

Currently, there are no officially established dose adjustment guidelines for this compound in patients with renal impairment. However, pharmacokinetic studies indicate that a dose modification may be necessary for this patient population.

2. What is the impact of renal impairment on this compound pharmacokinetics?

A population pharmacokinetics (PK) analysis of this compound, using data from 159 patients with advanced solid tumors or hematologic malignancies, demonstrated that steady-state exposure to the drug increases as renal function decreases.[1][2] The study identified creatinine clearance as a significant factor influencing the apparent clearance of this compound.[1][2]

3. Is there any quantitative data to guide potential dose adjustments?

The population PK study provides valuable data that can inform potential dose adjustments. The model simulated that specific dosing regimens could achieve therapeutic exposure levels.

Table 1: Simulated this compound Dosing Regimens and Exposure

Dosing RegimenSimulated Median Steady-State Trough ConcentrationTherapeutic Target
70 mg twice daily~100 ng/mL>90% FLT3 inhibition
160 mg daily~100 ng/mL>90% FLT3 inhibition

Source: Population Pharmacokinetics of this compound (TAK-659)[1][2]

This information suggests that in patients with moderate renal impairment, these or adjusted doses could be considered to achieve the target therapeutic window, though this should be confirmed in dedicated clinical trials.

Experimental Protocols

Population Pharmacokinetic Analysis of this compound

The key study providing insight into this compound's behavior in patients with renal impairment is a population pharmacokinetic analysis.

Methodology:

  • Patient Population: Data was pooled from 159 adult patients with advanced solid tumors, or relapsed/refractory B-cell lymphomas or acute myeloid leukemia enrolled in two Phase 1/2 clinical studies.[1][2]

  • Pharmacokinetic Model: A two-compartment model with first-order linear elimination and a first-order absorption rate was used to describe the pharmacokinetics of this compound.[1][2]

  • Covariate Analysis: The model evaluated the influence of various factors (covariates) on the drug's pharmacokinetics. Creatinine clearance was identified as a covariate for the apparent clearance (CL/F) of this compound, and sex was a covariate for the apparent central compartment volume (Vc/F).[1][2]

  • Simulations: Based on the final model, simulations were performed to predict the steady-state exposure of this compound at different dosing regimens and varying levels of renal function.[1][2]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the relationship between renal function, this compound clearance, and the resulting plasma exposure, which informs the need for dose adjustment.

G cluster_0 Patient Factors cluster_1 Pharmacokinetics cluster_2 Clinical Decision Renal_Function Renal Function (Creatinine Clearance) Mivavotinib_Clearance This compound Clearance Renal_Function->Mivavotinib_Clearance influences Mivavotinib_Exposure This compound Steady-State Exposure (AUC, Cmin) Mivavotinib_Clearance->Mivavotinib_Exposure inversely affects Dose_Adjustment Potential Dose Adjustment Mivavotinib_Exposure->Dose_Adjustment informs

Caption: Logical workflow for considering this compound dose adjustment based on renal function.

References

Validation & Comparative

Mivavotinib: An In Vitro Comparative Analysis of a Dual SYK/FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Mivavotinib (TAK-659), a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3), against other notable SYK inhibitors. The information herein is supported by experimental data from various sources to aid in the evaluation of this compound for research and development purposes.

Introduction to SYK Inhibition

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction for various immune cells, including B cells, mast cells, and neutrophils.[1] It is a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[] Upon activation, SYK initiates a cascade of downstream signaling events that regulate cellular proliferation, differentiation, and the production of inflammatory mediators.[1] Consequently, the inhibition of SYK has emerged as a promising therapeutic strategy for a range of hematological malignancies, autoimmune disorders, and inflammatory diseases.[]

This compound is a highly potent, selective, and reversible dual inhibitor of SYK and FLT3.[3] This dual-inhibitory action makes it a compound of interest for diseases where both pathways are implicated. This guide focuses on the in vitro characteristics of this compound in comparison to other SYK inhibitors.

Comparative In Vitro Potency of SYK Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for this compound and other selected SYK inhibitors against their target kinase. It is important to note that these values have been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.

InhibitorTarget(s)IC50 (nM)Reference(s)
This compound (TAK-659) SYK , FLT33.2 , 4.6[3]
Fostamatinib (R406)SYK41[4]
Entospletinib (GS-9973)SYK7.7[4]
Cerdulatinib (PRT062070)SYK, JAK1/2/3, TYK232 (SYK)[5]
PRT062607SYK1-2[5]
Sovleplenib (HMPL-523)SYK25[5]
Lanraplenib (GS-SYK)SYK9.5[5]
Gusacitinib (ASN-002)SYK, JAK5-46 (SYK)[5]
P505-15SYK640[6][7]
SYK Inhibitor IISYK1720[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the methods for evaluating SYK inhibitors, the following diagrams are provided.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR / FcR SRC_family SRC Family Kinases BCR->SRC_family Ligand Binding SYK SYK SRC_family->SYK Phosphorylation & Activation PLCg PLCγ SYK->PLCg PI3K PI3K SYK->PI3K VAV VAV SYK->VAV Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg->Downstream PI3K->Downstream VAV->Downstream Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response This compound This compound & Other SYK Inhibitors This compound->SYK

Figure 1: Simplified SYK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_determination Determine Enzymatic IC50 Kinase_Assay->IC50_determination Cell_Culture Culture Relevant Cell Lines (e.g., Lymphoma, Mast Cells) Inhibitor_Treatment Treat Cells with SYK Inhibitor Cell_Culture->Inhibitor_Treatment Phospho_SYK Measure p-SYK Levels (Western Blot / Flow Cytometry) Inhibitor_Treatment->Phospho_SYK Proliferation Assess Cell Proliferation (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Proliferation Apoptosis Measure Apoptosis (e.g., Annexin V Staining) Inhibitor_Treatment->Apoptosis EC50_determination Determine Cellular EC50 Phospho_SYK->EC50_determination Proliferation->EC50_determination Apoptosis->EC50_determination

Figure 2: General Experimental Workflow for In Vitro Evaluation of SYK Inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize SYK inhibitors. These should be optimized for specific experimental conditions.

In Vitro SYK Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of SYK by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human SYK enzyme

  • SYK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • SYK Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT)

  • This compound and other SYK inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the SYK inhibitors in the kinase buffer.

  • In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle control (e.g., DMSO).

  • Add 2 µL of SYK enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-SYK (p-SYK) Inhibition Assay (Western Blot)

This assay measures the ability of an inhibitor to block SYK autophosphorylation in a cellular context.

Materials:

  • A relevant cell line expressing SYK (e.g., Ramos, a human Burkitt's lymphoma cell line)

  • Cell culture medium and supplements

  • SYK inhibitors

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SYK (e.g., Tyr525/526), anti-total-SYK, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed the cells in appropriate culture plates and grow to a suitable density.

  • Pre-treat the cells with various concentrations of the SYK inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a stimulating agent (e.g., anti-IgM) for a short period (e.g., 15 minutes) to induce SYK phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-SYK, total SYK, and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-SYK signal to the total SYK and loading control signals to determine the extent of inhibition.

Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of SYK inhibition on the proliferation and viability of SYK-dependent cancer cell lines.

Materials:

  • SYK-dependent cell line (e.g., diffuse large B-cell lymphoma cell lines)

  • Cell culture medium and supplements

  • SYK inhibitors

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear or white-walled cell culture plates

  • Spectrophotometer or luminometer

Procedure (MTT Assay):

  • Seed the cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere overnight (for adherent cells).

  • Treat the cells with serial dilutions of the SYK inhibitor or vehicle control.

  • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound demonstrates high in vitro potency against SYK, comparable to or exceeding that of several other SYK inhibitors. Its dual activity against FLT3 may offer a therapeutic advantage in specific contexts. The provided data and protocols serve as a valuable resource for researchers investigating the in vitro properties of this compound and other SYK inhibitors, facilitating further exploration of their therapeutic potential. It is recommended that for definitive comparative analysis, these inhibitors be evaluated head-to-head under identical, standardized assay conditions.

References

Head-to-Head Comparison of Dual SYK/FLT3 Inhibitors in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dual inhibition of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) has emerged as a promising therapeutic strategy in hematological malignancies, particularly in Acute Myeloid Leukemia (AML). Preclinical evidence suggests that SYK overexpression can contribute to resistance to FLT3 inhibitors, making co-inhibition a rational approach to enhance efficacy and overcome resistance.[1] This guide provides a head-to-head comparison of prominent dual SYK/FLT3 inhibitors based on available preclinical and clinical data.

Introduction to SYK and FLT3 in Hematological Malignancies

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase involved in the signaling pathways of various cell surface receptors, including the B-cell receptor (BCR) and some cytokine receptors. In the context of AML, SYK has been shown to be involved in the activation of the FLT3 signaling pathway and has been implicated in resistance to FLT3 inhibitors.[1]

Comparative Analysis of Dual SYK/FLT3 Inhibitors

Several small molecules have been identified that exhibit dual inhibitory activity against both SYK and FLT3. This section provides a comparative overview of their biochemical potency, preclinical efficacy, and clinical development status.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of various dual SYK/FLT3 inhibitors against their respective targets.

InhibitorSYK IC50 (nM)FLT3 IC50 (nM)Other Notable Targets (IC50 in nM)
Mivavotinib (TAK-659) 3.2[2][3]4.6[2][3]
Midostaurin 20.8[4]<10 (in FLT3-ITD expressing cells)c-KIT, PDGFR, VEGFR, SRC[5][6]
Fostamatinib (R406) 41 (Ki = 30)[7]3[8]Lyn (63), Lck (37)[7][9]
Entospletinib (GS-9973) 7.7[10][11][12]>1000-fold selectivity for SYK over FLT3[11][12]
Cerdulatinib (PRT062070) 32[13][14][15]90[14]JAK1 (12), JAK2 (6), JAK3 (8), TYK2 (0.5)[14][15]
Preclinical Efficacy in AML Models

The anti-leukemic activity of these dual inhibitors has been evaluated in various preclinical models of AML, including cell lines and patient-derived xenografts (PDXs).

InhibitorCell Line ModelsKey Findings
This compound (TAK-659) FLT3-dependent AML cell lines[2]Induces cell death in tumor cells.[2] In a phase Ib study in relapsed/refractory AML, this compound showed modest clinical activity.[1][16][17][18]
Midostaurin Ba/F3-FLT3-ITD, MOLM14Potently suppressed the growth of FLT3-ITD positive cells and showed efficacy in wild-type FLT3-expressing AML lines.[5][19] Dual inhibition of FLT3 and SYK by midostaurin is more effective against FLT3-mutant cells with activated SYK.[4]
Fostamatinib (R406) Ba/F3-FLT3-ITD+SYK-TELDemonstrated anti-proliferative effects, particularly in cells co-expressing FLT3-ITD and activated SYK.[20]
Entospletinib (GS-9973) Ex vivo AML patient samplesShowed comparable effects on cell viability to the next-generation SYK inhibitor lanraplenib. A slightly lower IC50 was observed in FLT3-mutated models, possibly due to some direct FLT3 inhibitory activity.[21]
Cerdulatinib Not extensively reported in AML modelsBroad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma by inhibiting SYK and JAK pathways.[13]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

SYK_FLT3_Signaling cluster_FLT3 FLT3 Signaling cluster_SYK SYK Signaling cluster_Inhibitors Dual Inhibitors FLT3 FLT3 RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT5->Proliferation_Survival BCR BCR LYN_SRC LYN_SRC BCR->LYN_SRC Activates Antigen Antigen Antigen->BCR Binds SYK SYK LYN_SRC->SYK Phosphorylates SYK->FLT3 Transactivates PLCg2 PLCg2 SYK->PLCg2 Activates IP3_DAG IP3_DAG PLCg2->IP3_DAG Calcium_PKC Calcium_PKC IP3_DAG->Calcium_PKC Activate NFkB_NFAT NFkB_NFAT Calcium_PKC->NFkB_NFAT Activate NFkB_NFAT->Proliferation_Survival Dual_Inhibitor Dual SYK/FLT3 Inhibitor Dual_Inhibitor->FLT3 Inhibits Dual_Inhibitor->SYK Inhibits Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cell_Lines AML Cell Lines (e.g., MOLM14, MV4-11) Treatment Treatment with Dual SYK/FLT3 Inhibitor Cell_Lines->Treatment Primary_Samples Primary AML Patient Samples Primary_Samples->Treatment Viability_Assay Viability_Assay Treatment->Viability_Assay MTT, CellTiter-Glo Western_Blot Western_Blot Treatment->Western_Blot Phospho-SYK, Phospho-FLT3, Downstream effectors Apoptosis_Assay Apoptosis_Assay Treatment->Apoptosis_Assay Annexin V, Caspase-Glo PDX_Model Patient-Derived Xenograft (PDX) Mouse Model Inhibitor_Administration Oral Gavage of Inhibitor PDX_Model->Inhibitor_Administration Tumor_Burden Tumor_Burden Inhibitor_Administration->Tumor_Burden Monitor Tumor Growth Survival_Analysis Survival_Analysis Inhibitor_Administration->Survival_Analysis Kaplan-Meier Analysis

References

Mivavotinib's Impact on Immunosuppressive Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). These cells dampen anti-tumor immune responses, allowing cancer cells to evade destruction. Consequently, therapeutic strategies aimed at depleting or functionally inactivating these cell populations are of high interest. This guide provides a comparative analysis of mivavotinib, a dual spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, and other agents that modulate immunosuppressive cells, supported by experimental data and detailed protocols.

This compound: A Dual Inhibitor Targeting Immunosuppression

This compound (formerly TAK-659) is an oral, potent, and selective dual inhibitor of SYK and FLT3.[1][2] Preclinical studies have demonstrated that this compound can reduce the populations of immunosuppressive MDSCs and Tregs within the tumor microenvironment.[1] This activity is thought to be mediated through the inhibition of SYK and FLT3 signaling pathways, which are crucial for the development, function, and survival of various immune cells.[1][3] A phase Ib clinical trial has investigated this compound in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors, building on preclinical findings that this combination could lead to durable tumor growth suppression.[1]

Comparative Analysis of Agents Targeting Immunosuppressive Cells

To validate the therapeutic potential of this compound, it is essential to compare its performance against other agents that target immunosuppressive cells. This section provides a comparative overview of this compound, other kinase inhibitors with effects on MDSCs and Tregs, and a different class of immunomodulators.

Data Presentation

The following tables summarize the effects of this compound and comparator drugs on immunosuppressive cell populations. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental models and conditions.

Table 1: Comparison of Kinase Inhibitors on Myeloid-Derived Suppressor Cells (MDSCs)

DrugTarget(s)Cancer Model/SettingReported Effect on MDSCsReference
This compound SYK, FLT3Syngeneic colon cancer modelLoss of MDSCs[1]
Fostamatinib (R788) SYKPancreatic ductal adenocarcinoma mouse modelReprogrammed TAMs towards an immunostimulatory phenotype[4]
Gilteritinib FLT3Acute Myeloid Leukemia (AML)Less pronounced immunosuppressive effect on dendritic cells compared to midostaurin[5]
Sunitinib VEGFR, PDGFR, c-KITRenal cell carcinoma patientsDecreased frequency of total MDSCs from 5.42% to 2.28%[6]

Table 2: Comparison of Agents on Regulatory T cells (Tregs)

DrugTarget(s)Cancer Model/SettingReported Effect on TregsReference
This compound SYK, FLT3Preclinical solid tumor modelsReduction in Treg populations[1]
PI-3065 PI3Kδ4T1 breast cancer mouse modelReduces the expansion and suppressive capacity of Tregs[7]
Dasatinib BCR-ABL, SRC family kinasesChronic Myeloid Leukemia (CML) patientsTrend towards lower Treg proportion in patients with a deeper response[8]
Sunitinib VEGFR, PDGFR, c-KITRenal cell carcinoma patientsDecreased Treg-cell numbers[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the impact of therapeutic agents on immunosuppressive cells.

Flow Cytometry for Identification of MDSCs and Tregs in Human Whole Blood

This protocol outlines a method for the immunophenotyping of MDSCs and Tregs from human whole blood samples.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Red Blood Cell Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against:

    • For MDSCs: CD33, CD11b, HLA-DR, CD14, CD15, CD66b

    • For Tregs: CD3, CD4, CD25, CD127, FoxP3

  • FoxP3/Transcription Factor Staining Buffer Set

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • To 100 µL of whole blood, add 2 mL of 1X RBC Lysis Buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with 2 mL of PBS and centrifuge again.

  • Surface Staining:

    • Resuspend the cell pellet in 100 µL of FACS Buffer.

    • Add the appropriate combination of fluorochrome-conjugated surface antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of FACS Buffer.

  • Intracellular Staining (for Tregs):

    • Following surface staining, resuspend the cells in 1 mL of Fixation/Permeabilization buffer from the FoxP3 staining kit.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells with 2 mL of 1X Permeabilization Buffer.

    • Resuspend the pellet in 100 µL of 1X Permeabilization Buffer and add the anti-FoxP3 antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with 2 mL of 1X Permeabilization Buffer and resuspend in FACS Buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gating Strategy for MDSCs:

      • Gate on live, single cells.

      • Gate on HLA-DR-/low cells.

      • Within the HLA-DR-/low population, identify CD33+CD11b+ cells as total MDSCs.

      • Further differentiate into monocytic MDSCs (M-MDSCs) as CD14+CD15- and polymorphonuclear MDSCs (PMN-MDSCs) as CD14-CD15+ or CD66b+.

    • Gating Strategy for Tregs:

      • Gate on live, single lymphocytes.

      • Gate on CD3+ T cells.

      • Within the CD3+ population, gate on CD4+ helper T cells.

      • Identify Tregs as CD25+CD127low/- and subsequently confirm with FoxP3 expression.

In Vitro Treg Suppression Assay

This assay measures the ability of Tregs to suppress the proliferation of conventional T cells (Tconv).[1][10]

Materials:

  • Isolated human or murine Tregs (e.g., CD4+CD25+) and conventional T cells (Tconv; e.g., CD4+CD25-)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • T-cell activation beads (e.g., anti-CD3/CD28 coated beads)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Labeling of Tconv cells:

    • Resuspend Tconv cells at 1-10 x 106 cells/mL in pre-warmed PBS.

    • Add the cell proliferation dye at the recommended concentration.

    • Incubate for 10-20 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete medium.

    • Wash the cells twice with complete medium.

  • Co-culture Setup:

    • Plate the labeled Tconv cells at a constant number per well (e.g., 5 x 104 cells/well) in a 96-well plate.

    • Add varying numbers of Tregs to the wells to achieve different Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include a control with no Tregs.

    • Add T-cell activation beads at a bead-to-cell ratio of 1:1 or as recommended by the manufacturer.

    • Bring the final volume in each well to 200 µL with complete medium.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Harvest the cells from each well.

    • Analyze the proliferation of Tconv cells by flow cytometry, measuring the dilution of the proliferation dye.

    • Calculate the percentage of suppression for each Treg:Tconv ratio compared to the proliferation of Tconv cells alone.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mivavotinib_Mechanism cluster_membrane Cell Membrane cluster_nucleus Nucleus BCR BCR/FcR SYK SYK BCR->SYK Activates FLT3_R FLT3 Receptor FLT3 FLT3 FLT3_R->FLT3 Activates Transcription Gene Transcription (Survival, Proliferation) PI3K_AKT PI3K_AKT SYK->PI3K_AKT MAPK MAPK SYK->MAPK FLT3->PI3K_AKT FLT3->MAPK STAT5 STAT5 FLT3->STAT5 PI3K_AKT->Transcription MAPK->Transcription STAT5->Transcription This compound This compound

// Nodes Isolate_Cells [label="Isolate Tregs (CD4+CD25+)\nand Tconv (CD4+CD25-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Label_Tconv [label="Label Tconv with\nProliferation Dye (e.g., CFSE)", fillcolor="#FBBC05", fontcolor="#202124"]; Co_culture [label="Co-culture Labeled Tconv\nwith Tregs at various ratios", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activate [label="Activate T cells\n(anti-CD3/CD28 beads)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 3-5 days", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Tconv Proliferation\nby Flow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate % Suppression", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Isolate_Cells -> Label_Tconv [color="#202124"]; Label_Tconv -> Co_culture [color="#202124"]; Co_culture -> Activate [color="#202124"]; Activate -> Incubate [color="#202124"]; Incubate -> Analyze [color="#202124"]; Analyze -> Calculate [color="#202124"]; } Experimental workflow for the in vitro Treg suppression assay.

// Nodes Start [label="Lysed Whole Blood", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Live_Singlets [label="Gate on Live, Single Cells", fillcolor="#FBBC05", fontcolor="#202124"]; HLADR_neg [label="Gate on HLA-DR-/low", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Total_MDSC [label="Gate on CD33+CD11b+\n(Total MDSCs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; M_MDSC [label="CD14+CD15-\n(Monocytic MDSC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PMN_MDSC [label="CD14-CD15+\n(Polymorphonuclear MDSC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Live_Singlets [color="#202124"]; Live_Singlets -> HLADR_neg [color="#202124"]; HLADR_neg -> Total_MDSC [color="#202124"]; Total_MDSC -> M_MDSC [label="Differentiate", color="#202124", style=dashed]; Total_MDSC -> PMN_MDSC [label="Differentiate", color="#202124", style=dashed]; } Gating strategy for identifying MDSC subsets by flow cytometry.

References

Mivavotinib in Synergy with Chemotherapy for Enhanced DLBCL Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of mivavotinib, a potent spleen tyrosine kinase (SYK) inhibitor, when used in combination with standard chemotherapy regimens for the treatment of Diffuse Large B-cell Lymphoma (DLBCL). By summarizing key experimental data, detailing methodologies, and visualizing critical pathways, this document serves as a vital resource for understanding the enhanced therapeutic potential of this combination approach.

Executive Summary

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma where standard chemoimmunotherapy, such as R-CHOP, remains the frontline treatment. However, a significant portion of patients either relapse or are refractory to initial therapy, highlighting the urgent need for more effective treatment strategies. This compound (formerly TAK-659), by targeting the SYK pathway crucial for B-cell proliferation and survival, presents a promising therapeutic avenue. Emerging clinical data strongly suggests a synergistic effect when this compound is combined with chemotherapy, leading to significantly improved response rates in DLBCL patients.

Comparative Efficacy: this compound Monotherapy vs. Combination Therapy

Clinical trial data demonstrates a marked improvement in patient outcomes when this compound is administered in combination with R-CHOP compared to its use as a monotherapy in relapsed/refractory settings.

Treatment RegimenPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Data Source
This compound Monotherapy Relapsed/Refractory DLBCL28%19%[1]
This compound + R-CHOP Treatment-Naïve High-Risk DLBCL100%92%[1]
Historical R-CHOP Treatment-Naïve DLBCL-~60-70% (cure rate)[1]

Deep Dive into Clinical Findings: The Phase I Combination Study

A pivotal Phase I clinical trial investigated the safety and efficacy of this compound in conjunction with R-CHOP for the frontline treatment of high-risk DLBCL.[1][2]

Key Clinical Data
ParameterFindingSignificance
Maximum Tolerated Dose (MTD) 100 mg dailyEstablishes a safe dosage for combination therapy.
Recommended Phase II Dose (RP2D) 60 mg dailyA well-tolerated dose with comparable exposure to the MTD.[1][2]
Complete Response (CR) Rate 92%Demonstrates a substantial improvement over historical R-CHOP outcomes.[1][2]
Progression-Free Survival (PFS) at 24 months 63%Indicates durable responses with the combination therapy.[1]
Overall Survival (OS) at 24 months 90%Suggests a significant survival benefit.[1]

Mechanism of Action and Synergy

This compound is a potent and reversible inhibitor of spleen tyrosine kinase (SYK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] In many B-cell malignancies, including DLBCL, the BCR pathway is constitutively active, driving cell proliferation and survival.

By inhibiting SYK, this compound effectively blocks downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival of DLBCL cells. The synergistic effect with chemotherapy is hypothesized to stem from two primary mechanisms:

  • Sensitization to Chemotherapy: Inhibition of the pro-survival signals mediated by SYK may lower the threshold for apoptosis induction by cytotoxic chemotherapy agents.

  • Dual Pathway Blockade: The combination of this compound, which targets a key survival pathway, and chemotherapy, which induces DNA damage and cell cycle arrest, results in a multi-pronged attack on the cancer cells, preventing escape and resistance.

Visualizing the Pathways and Processes

Signaling Pathway of this compound's Action

BCR B-cell Receptor (BCR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Activation PI3K_AKT PI3K/AKT Pathway SYK->PI3K_AKT NFkB NF-κB Pathway SYK->NFkB This compound This compound This compound->SYK Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation NFkB->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Patient High-Risk DLBCL Patients Cycle1 Cycle 1: R-CHOP Patient->Cycle1 Cycle2_6 Cycles 2-6: R-CHOP + This compound (Dose Escalation) Cycle1->Cycle2_6 MTD_RP2D Determine MTD & RP2D Cycle2_6->MTD_RP2D Efficacy Assess Efficacy (CR, PFS, OS) Cycle2_6->Efficacy

References

Mivavotinib vs. Entospletinib: A Preclinical Comparison in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two spleen tyrosine kinase (SYK) inhibitors, mivavotinib (TAK-659) and entospletinib (GS-9973), in the context of preclinical Acute Myeloid Leukemia (AML) research. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer insights into their respective mechanisms of action, potency, and potential therapeutic applications in AML.

Introduction

Spleen tyrosine kinase (SYK) has emerged as a promising therapeutic target in Acute Myeloid Leukemia (AML). It plays a crucial role in the signaling pathways that drive leukemic cell proliferation and survival.[1][2] Both this compound and entospletinib target SYK, but with distinct selectivity profiles that may influence their efficacy in different AML subtypes.

This compound (TAK-659) is an investigational, orally available dual inhibitor of SYK and FMS-like tyrosine kinase 3 (FLT3).[3][4] Its dual-action is of particular interest in AML, as FLT3 mutations are among the most common genetic alterations and are associated with a poor prognosis.[3]

Entospletinib (GS-9973) is an experimental, orally bioavailable and selective inhibitor of SYK.[5][6] Its targeted approach allows for the specific investigation of SYK's role in AML pathogenesis.

Mechanism of Action

This compound and entospletinib both function as ATP-competitive kinase inhibitors, but their target specificities differ significantly.

  • This compound exerts its anti-leukemic effects by simultaneously blocking the activity of both SYK and FLT3. This dual inhibition can disrupt downstream signaling pathways crucial for AML cell survival and proliferation, such as the MAPK, JAK/STAT, and PI3K pathways.[7] The inhibition of both wild-type and mutated FLT3 makes it a candidate for overcoming resistance to FLT3-targeted therapies.[3]

  • Entospletinib selectively inhibits SYK, thereby blocking the signaling cascades dependent on this kinase.[5] In AML, SYK can be activated by various mechanisms, including integrin and Fc receptor signaling, and it has been shown to physically interact with and activate FLT3.[1][4]

Below is a diagram illustrating the signaling pathways targeted by each inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 SYK SYK FLT3->SYK activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 SYK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 inhibits This compound->SYK inhibits Entospletinib Entospletinib Entospletinib->SYK inhibits

Caption: Simplified SYK and FLT3 signaling pathways in AML.

Potency and Efficacy in Preclinical Models

While no studies directly compare this compound and entospletinib under identical conditions, data from various preclinical studies provide insights into their relative potencies.

InhibitorTargetIC50 / EC50Cell Line / Assay ConditionReference
This compound (TAK-659) SYK3.2 nMCell-free assay[4]
FLT34.6 nMCell-free assay[4]
FLT3-ITD~80 nMMolm14 cells in plasma[3]
Entospletinib (GS-9973) SYK7.7 nMCell-free assay[5][8]
FLT30.327 µM (EC50)MV4-11 cells (proliferation)[5]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are context-dependent and can vary based on the assay conditions and cell lines used. The data presented here is for comparative purposes and is synthesized from multiple sources.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of kinase inhibitors in AML preclinical models.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed AML cells (e.g., MV4-11, Molm14) in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Compound Treatment: Add varying concentrations of this compound or entospletinib to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[9]

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, providing insight into the inhibition of signaling pathways.

  • Cell Lysis: Treat AML cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated SYK, phosphorylated FLT3, or other downstream targets overnight at 4°C. Also, probe for total protein levels as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11]

G cluster_workflow Preclinical Drug Comparison Workflow A AML Cell Line Culture B Drug Treatment (this compound vs. Entospletinib) A->B C Cell Viability Assay (e.g., MTT) B->C D Western Blot Analysis (p-SYK, p-FLT3, etc.) B->D E Data Analysis (IC50, Pathway Inhibition) C->E D->E F Comparative Efficacy Assessment E->F

Caption: A typical workflow for comparing the preclinical efficacy of two drugs in AML models.

Summary and Conclusion

This compound and entospletinib are both promising therapeutic agents for AML, targeting the crucial SYK signaling pathway. The key distinction lies in this compound's dual inhibition of both SYK and FLT3, which may offer a broader therapeutic window, especially in FLT3-mutated AML.[3] Entospletinib's selectivity for SYK makes it a valuable tool for dissecting the specific role of this kinase in AML pathogenesis.

The choice between these inhibitors in a research setting will depend on the specific AML subtype being investigated and the scientific question being addressed. For AML models with FLT3 mutations, this compound's dual activity may be more advantageous. In contrast, to specifically study the consequences of SYK inhibition without directly affecting FLT3, entospletinib would be the more appropriate choice.

Further preclinical studies involving direct, side-by-side comparisons in a panel of AML cell lines and patient-derived xenograft models are warranted to fully elucidate the relative efficacy and potential clinical applications of this compound and entospletinib.

References

Mivavotinib Safety Profile: A Comparative Analysis with Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Mivavotinib, a dual spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other established tyrosine kinase inhibitors (TKIs), primarily focusing on Bruton's tyrosine kinase (BTK) inhibitors. This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on available clinical trial data.

Introduction

This compound (formerly TAK-659) is an investigational TKI that targets both SYK and FLT3, pathways implicated in various hematological malignancies.[1][2][3] Its safety profile is of paramount importance in determining its therapeutic window and potential patient populations. This guide compares the adverse event (AE) data of this compound with first- and second-generation BTK inhibitors, namely ibrutinib, acalabrutinib, and zanubrutinib. It is crucial to note that the clinical trial populations for this compound (primarily acute myeloid leukemia and solid tumors) differ significantly from those of BTK inhibitors (primarily chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia), which may influence the observed adverse event profiles.

Comparative Safety Data

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials of this compound and the selected BTK inhibitors. Direct comparison of incidence rates should be interpreted with caution due to differences in study designs, patient populations, and duration of follow-up.

Table 1: Non-Hematologic Adverse Events (Any Grade)
Adverse EventThis compound (NCT02323113)[2][3][4]Ibrutinib (Pooled Data)Acalabrutinib (Pooled Data)Zanubrutinib (Pooled Data)
Diarrhea 40%46%37%23%
Fatigue 35%33%21%15%
Nausea --22%-
Cough -26%21%21%
Upper Respiratory Tract Infection --22%39%
Headache --38%-
Arthralgia/Myalgia -37%16%24%
Rash ---27%
Contusion/Bruising --22%25%
Increased AST/ALT 51%/33%---
Increased Amylase/Lipase 37%/33%---
Pyrexia -21%--

Data for BTK inhibitors are compiled from various sources and represent a general safety profile. "-": Data not reported in the specified source at a comparable frequency.

Table 2: Grade ≥3 Adverse Events
Adverse EventThis compound (NCT02323113)[2][3][4]Ibrutinib (Pooled Data)Acalabrutinib (Pooled Data)Zanubrutinib (Pooled Data)
Febrile Neutropenia 56%---
Anemia 28%-7%8%
Thrombocytopenia 21%-3%8%
Neutropenia --10%23%
Increased Amylase/Lipase 21%/21%---
Hemorrhage 26% (Grade ≥3 bleeding events)Major hemorrhage: 4%Major hemorrhage: 4%Major hemorrhage: 4%
Hypertension -11%4%5%
Atrial Fibrillation --1%3%
Pneumonia --6% (SAE)11% (Serious TEAE)

Data for BTK inhibitors are compiled from various sources and represent a general safety profile. "-": Data not reported in the specified source at a comparable frequency.

Signaling Pathways

To understand the mechanisms of action and potential for off-target effects, the following diagrams illustrate the signaling pathways targeted by this compound and BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB MAPK MAPK PKC->MAPK Ibrutinib Ibrutinib Acalabrutinib Zanubrutinib Ibrutinib->BTK Inhibits

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

SYK_FLT3_Signaling_Pathways cluster_SYK SYK Pathway cluster_FLT3 FLT3 Pathway BCR BCR SYK SYK BCR->SYK Activates Downstream_SYK Downstream Signaling SYK->Downstream_SYK FLT3_L FLT3 Ligand FLT3 FLT3 FLT3_L->FLT3 Binds STAT5 STAT5 FLT3->STAT5 RAS_MAPK RAS/MAPK FLT3->RAS_MAPK PI3K_AKT PI3K/AKT FLT3->PI3K_AKT Proliferation Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival This compound This compound This compound->SYK Inhibits This compound->FLT3 Inhibits

Caption: this compound's Dual Inhibition of SYK and FLT3 Signaling Pathways.

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below. For complete details, please refer to the respective clinical trial publications and registrations.

This compound (NCT02323113)
  • Study Design: This was a Phase Ib, multicenter, open-label, dose-escalation study of single-agent, oral this compound in patients with relapsed or refractory acute myeloid leukemia (AML).[4]

  • Objectives: The primary objective was to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of this compound.[4] Secondary objectives included characterizing the pharmacokinetic profile.[4]

  • Dosing: Patients received oral this compound once daily (QD) or twice daily (BID) in 28-day cycles.[4] Dose escalation followed a standard 3+3 design.

  • Safety Assessments: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03.

ELEVATE-RR (NCT02477696): Acalabrutinib vs. Ibrutinib
  • Study Design: A Phase 3, randomized, multicenter, open-label, non-inferiority trial.

  • Patient Population: Patients with previously treated chronic lymphocytic leukemia (CLL) with the presence of del(17p) or del(11q).

  • Intervention: Patients were randomized to receive either acalabrutinib or ibrutinib until disease progression or unacceptable toxicity.

  • Primary Endpoint: Progression-free survival (PFS).

  • Safety Assessments: Adverse events were collected at each visit and graded according to CTCAE version 4.03.

ALPINE (NCT03734016): Zanubrutinib vs. Ibrutinib
  • Study Design: A global, randomized, open-label, Phase 3 trial.

  • Patient Population: Patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL).

  • Intervention: Patients were randomized to receive either zanubrutinib or ibrutinib.

  • Primary Endpoint: Overall response rate (ORR).

  • Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms.

ASPEN (NCT03053440): Zanubrutinib vs. Ibrutinib
  • Study Design: A randomized, open-label, Phase 3 study.[1]

  • Patient Population: Patients with Waldenström's macroglobulinemia (WM).[1]

  • Intervention: Patients were randomized to receive either zanubrutinib or ibrutinib.[1]

  • Primary Endpoint: The proportion of patients achieving a complete response (CR) or a very good partial response (VGPR).[1]

  • Safety Assessments: Safety was a key secondary endpoint, with monitoring of adverse events.[1]

Discussion of Safety Profiles

This compound: The safety profile of this compound in the NCT02323113 trial in patients with relapsed/refractory AML was characterized by a high incidence of hematologic toxicities, including febrile neutropenia, anemia, and thrombocytopenia, which is expected in this patient population.[2][3][4] Notably, bleeding events were common, with 70% of patients experiencing a bleeding event of any grade and 26% experiencing grade ≥3 bleeding events.[2][3][4] This may be attributable to the on-target inhibition of SYK, which plays a role in platelet function.[4] Gastrointestinal toxicities such as diarrhea were also frequent, as were elevations in liver and pancreatic enzymes.[4]

BTK Inhibitors:

  • Ibrutinib (First-Generation): Ibrutinib is associated with a higher incidence of certain adverse events compared to second-generation BTK inhibitors. These include atrial fibrillation, hypertension, and major hemorrhage. Diarrhea and arthralgia are also common.

  • Acalabrutinib (Second-Generation): Acalabrutinib has demonstrated a more favorable cardiovascular safety profile compared to ibrutinib, with lower rates of atrial fibrillation and hypertension. Headache is a common adverse event, particularly early in treatment.

  • Zanubrutinib (Second-Generation): Zanubrutinib also shows a favorable safety profile with a lower incidence of atrial fibrillation compared to ibrutinib. Neutropenia is a notable hematologic toxicity.

Comparative Insights:

A direct comparison of the safety profiles is challenging due to the disparate patient populations and underlying diseases studied. The this compound AML trial enrolled a heavily pre-treated and acutely ill population, which inherently has a higher risk of complications like bleeding and infections compared to the more chronic B-cell malignancy populations in the BTK inhibitor trials.

The high rate of bleeding with this compound is a key differentiator and warrants careful consideration, especially in thrombocytopenic patients.[2][3][4] While BTK inhibitors also carry a risk of bleeding, the reported rates of major hemorrhage in large studies appear to be lower than the grade ≥3 bleeding events observed with this compound in the AML setting.

The non-hematologic adverse event profiles also show some differences. While diarrhea is common across these TKIs, the high incidence of elevated liver and pancreatic enzymes with this compound is a notable feature.

Conclusion

This compound, a dual SYK/FLT3 inhibitor, demonstrates a distinct safety profile from that of BTK inhibitors. The most prominent safety concern identified in early clinical development is the risk of bleeding, likely an on-target effect of SYK inhibition. Hematologic toxicities are also significant, though this is confounded by the underlying disease in the primary study population.

Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, generally offer an improved safety profile over the first-generation inhibitor ibrutinib, particularly concerning cardiovascular events.

For drug development professionals, these findings underscore the importance of target selectivity and the inherent risks associated with inhibiting pathways crucial for normal physiological processes, such as SYK in platelet function. Further clinical investigation in different patient populations is necessary to fully characterize the safety and therapeutic potential of this compound. Researchers should consider the distinct adverse event profiles when designing future studies and selecting appropriate patient cohorts.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Mivavotinib for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Mivavotinib, a dual spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, are critical for maintaining laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.

This compound Handling and Storage Summary

Proper management of this compound begins with correct handling and storage in the laboratory. The following table summarizes key quantitative and qualitative data for the safe management of this compound.

ParameterGuideline
Storage Temperature Powder: -20°C. In solvent: -80°C.
Handling Precautions Avoid inhalation, contact with eyes and skin. Prevent dust and aerosol formation. Use in a well-ventilated area, preferably in a chemical fume hood. Do not eat, drink, or smoke when using this product.
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves (chemically resistant), and impervious clothing. A suitable respirator should be used if ventilation is inadequate.
Spill Cleanup Absorb solutions with inert material (e.g., diatomite). Decontaminate surfaces with alcohol. Collect all contaminated materials in a sealed container for disposal as hazardous waste.

Step-by-Step Disposal Protocol for this compound Waste

As a potent, biologically active compound, all this compound waste, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. The primary method for disposal is high-temperature incineration through a licensed environmental management vendor.

Experimental Protocol: Segregation and Collection of this compound Waste

  • Objective: To safely segregate and contain all forms of this compound waste at the point of generation to await pickup by a certified hazardous waste disposal service.

  • Materials:

    • Designated, leak-proof, and clearly labeled hazardous waste containers. These should be compatible with the waste type (e.g., separate containers for solid and liquid waste).

    • Hazardous waste labels (including the words "Hazardous Waste," "Cytotoxic," and the chemical name "this compound").

    • Personal Protective Equipment (PPE) as specified in the table above.

    • Secondary containment for liquid waste containers.

  • Procedure:

    • Step 1: Identify and Segregate Waste Streams. At the start of any experiment involving this compound, identify the different types of waste that will be generated:

      • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, pipette tips, vials, and any other solid materials that have come into direct contact with this compound.

      • Liquid Waste: Unused or leftover this compound solutions, solvents used to dissolve this compound, and rinsates from cleaning contaminated glassware.

      • Sharps Waste: Needles and syringes used for handling this compound solutions.

    • Step 2: Prepare Labeled Waste Containers.

      • For each waste stream, prepare a designated waste container.

      • Affix a hazardous waste label to each container before adding any waste. Fill in all required information (e.g., chemical contents, responsible researcher, date).

    • Step 3: Dispose of Waste at the Point of Generation.

      • Solid Waste: Place all contaminated solid waste directly into a designated, lined container labeled "Cytotoxic Solid Waste" and "this compound."

      • Liquid Waste: Collect all liquid waste containing this compound in a sealable, chemically resistant container (e.g., a glass or polyethylene bottle). This container should be kept in secondary containment to prevent spills and be clearly labeled "Cytotoxic Liquid Waste" with "this compound" and the solvent system listed.

      • Sharps Waste: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container that is also labeled as "Cytotoxic Sharps Waste."

    • Step 4: Manage Full Waste Containers.

      • Once a waste container is full, ensure the lid is securely fastened.

      • Do not overfill containers.

      • Store the sealed containers in a designated, secure area away from general lab traffic until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

    • Step 5: Decontamination of Reusable Glassware.

      • To decontaminate glassware, rinse it multiple times with a suitable solvent (e.g., ethanol or acetone).

      • The initial rinsates are considered hazardous and must be collected as liquid waste. Subsequent rinses may also need to be collected depending on institutional policy.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.

Mivavotinib_Disposal_Workflow start Experiment with this compound Complete waste_generation Identify Waste Type start->waste_generation solid_waste Solid Waste (Gloves, Vials, Tips) waste_generation->solid_waste Contaminated Solids liquid_waste Liquid Waste (Solutions, Rinsate) waste_generation->liquid_waste Aqueous/Solvent sharps_waste Sharps Waste (Needles, Syringes) waste_generation->sharps_waste Contaminated Sharps solid_container Place in Labeled Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Cytotoxic Liquid Waste Container (in Secondary Containment) liquid_waste->liquid_container sharps_container Place in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store Sealed Containers in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Vendor storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Workflow for the safe segregation and disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, protecting personnel and minimizing environmental impact. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

Personal protective equipment for handling Mivavotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Mivavotinib, a potent dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). Adherence to these procedures is essential to ensure laboratory safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound in a solid or solution form, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryRequired EquipmentSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised for all handling procedures. Gloves should be changed immediately if contaminated, torn, or punctured.
Body Protection Laboratory Coat or Impervious GownA fully fastened lab coat or gown should be worn to protect skin and clothing.
Respiratory Protection Fume Hood or Ventilated EnclosureAll weighing and solution preparation of this compound powder must be conducted in a certified chemical fume hood or other ventilated enclosure. For situations with a risk of aerosol generation and where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Operational Plans: Handling and First Aid

Engineering Controls: All work with solid this compound and concentrated solutions should be performed in a designated area within a chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be covered with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat within the fume hood. Avoid creating dust.

  • Solubilization: Add solvent to the solid compound slowly and carefully to avoid splashing.

  • Post-Handling: After handling, wipe down the work surface with an appropriate decontamination solution. Remove and dispose of gloves and any contaminated disposable materials in the designated hazardous waste container. Wash hands thoroughly with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder, contaminated weigh boats, and other solid materials (e.g., gloves, bench paper) should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Solutions containing this compound and solvents used for decontamination should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Decontamination Procedure:

  • Surface Decontamination: For routine cleaning of work surfaces, use a solution of detergent and water, followed by a rinse with 70% ethanol or isopropanol. For spills, a more robust decontamination may be necessary.

  • Equipment Decontamination: Glassware and other reusable equipment should be decontaminated by soaking in a suitable cleaning solution before standard washing procedures.

Signaling Pathway Diagrams

This compound is a dual inhibitor of SYK and FLT3, key kinases in cellular signaling pathways implicated in various hematological malignancies.

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK PLCg2 PLCγ2 SYK->PLCg2 This compound This compound This compound->SYK IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival FLT3_Signaling_Pathway FLT3L FLT3 Ligand (FLT3L) FLT3 FLT3 FLT3L->FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT5->Proliferation_Survival Mivavotinib_Handling_Workflow Start Start: Prepare for Handling PPE Don Appropriate PPE (Lab Coat, Gloves, Eye Protection) Start->PPE Fume_Hood Prepare Fume Hood Work Area (Cover with Bench Paper) PPE->Fume_Hood Weigh Weigh this compound Powder in Fume Hood Fume_Hood->Weigh Solubilize Add Solvent to Prepare Stock Solution Weigh->Solubilize Store Store Stock Solution (Follow Datasheet Recommendations) Solubilize->Store Decontaminate Decontaminate Work Area and Equipment Store->Decontaminate Dispose Dispose of Contaminated Waste in Hazardous Waste Container Decontaminate->Dispose End End: Complete Handling Dispose->End

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.